MIPS-9922
説明
特性
CAS番号 |
1416956-33-6 |
|---|---|
分子式 |
C28H31F2N9O2 |
分子量 |
563.6138 |
IUPAC名 |
(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1 |
InChIキー |
VOPWCDJBVPMVLJ-FQEVSTJZSA-N |
SMILES |
O=C([C@H](CC1=CC=CC=C1)N)N(CC2)CCN2C3=NC(N4CCOCC4)=NC(N5C(C(F)F)=NC6=C5C=CC=C6)=N3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MIPS-9922; MIPS 9922; MIPS9922. |
製品の起源 |
United States |
Foundational & Exploratory
MIPS-9922 mechanism of action PI3K beta
Technical Deep Dive: MIPS-9922 Mechanism of Action (PI3K )
Executive Summary
This compound is a potent, isoform-selective inhibitor of Phosphoinositide 3-kinase beta (PI3K
This guide details the molecular mechanism, structural determinants of selectivity, and the validated experimental protocols required to assess this compound efficacy in both antithrombotic and oncological (PTEN-deficient) contexts.
Molecular Mechanism of Action[2]
Target Specificity & Binding Kinetics
This compound functions as an ATP-competitive inhibitor. It binds reversibly to the ATP-binding cleft of the p110
-
Primary Target: PI3K
(p110 ).[2] -
Potency: IC
63 nM.[1][3][4] -
Selectivity Profile: >30-fold selectivity over PI3K
, with significantly higher margins against PI3K and PI3K .[5]
Structural Basis of Selectivity (The Asp862 Interaction)
The defining feature of this compound's medicinal chemistry is its exploitation of Asp862 .
-
The Challenge: The ATP-binding pockets of Class I PI3K isoforms (
) are highly conserved, making selectivity difficult. -
The Solution: this compound, an amino-substituted triazine derivative (evolved from the pan-inhibitor ZSTK474), contains specific moieties designed to interact with Asp862 .[6]
-
Causality: Asp862 is a non-conserved residue present in the PI3K
isoform but absent in others (which typically possess a Lysine or other residues at the equivalent position). By forming a hydrogen bond or electrostatic interaction with Asp862, this compound achieves thermodynamic stability in the -pocket that it cannot maintain in or isoforms.
Downstream Signaling Modulation
Inhibition of PI3K
-
Platelet Activation: PI3K
is the primary driver of integrin activation downstream of Gi-coupled GPCRs (e.g., P2Y12). This compound blockade prevents stable platelet adhesion and thrombus growth.[7] -
PTEN-Deficient Tumor Survival: In tumors lacking functional PTEN (a phosphatase that reverses PI3K activity), PI3K
often becomes the dominant driver of AKT phosphorylation. This compound induces synthetic lethality in these specific cancer subsets.
Visualization: Signaling Pathway & Intervention[4]
The following diagram illustrates the specific intervention point of this compound within the GPCR-mediated signaling cascade, highlighting its critical role in blocking Integrin activation.
Figure 1: this compound mechanism of action blocking the PI3K
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
In Vitro Kinase Selectivity Assay (ADP-Glo)
Purpose: To quantify the IC
Reagents:
-
Recombinant PI3K
, , , (human). -
PIP2:PS lipid substrate.
-
Ultra-pure ATP.
-
ADP-Glo Kinase Assay Kit (Promega).
Protocol:
-
Preparation: Dilute this compound in DMSO (serial dilutions: 10
M to 0.1 nM). -
Enzyme Reaction: Incubate recombinant PI3K
(optimized concentration per batch) with lipid substrate and this compound for 15 mins at RT. -
Initiation: Add ATP (10
M final) to start the kinase reaction. Incubate for 60 mins at RT. -
Termination & Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
Readout: Measure luminescence.
-
Validation:
-
Positive Control: Wortmannin or AZD8186.
-
Negative Control: DMSO only (0% inhibition).
-
No Enzyme Control: Background subtraction.
-
Ex Vivo Platelet Aggregation Assay
Purpose: To verify functional blockade of PI3K
Protocol:
-
Blood Collection: Draw human or murine blood into acid-citrate-dextrose (ACD).
-
Isolation: Centrifuge (200
g, 15 min) to obtain Platelet-Rich Plasma (PRP). Wash platelets in Tyrode’s buffer. -
Pre-incubation: Treat washed platelets with this compound (various concentrations) for 5 mins at 37°C.
-
Induction: Add ADP (low dose: 2-5
M) or Collagen . Note: PI3K is essential for ADP-mediated sustained aggregation. -
Measurement: Monitor light transmission using an aggregometer for 6 minutes.
-
Success Metric: Dose-dependent reduction in the "secondary wave" of aggregation compared to vehicle.
Quantitative Data Summary
The following table summarizes the potency profile of this compound.
| Target Isoform | IC | Selectivity Ratio (vs | Clinical Significance |
| PI3K | 63 | 1x | Primary Target |
| PI3K | 2,200 | >30x | Reduced immune toxicity |
| PI3K | >10,000 | >150x | Reduced hyperglycemia risk |
| PI3K | >10,000 | >150x | Minimal inflammatory impact |
Data derived from Thompson et al. (2016) and subsequent validation studies.
Workflow: In Vivo Thrombosis Model
The electrolytic injury model is the gold standard for assessing PI3K
Figure 2: Workflow for the electrolytic mouse model of thrombosis used to validate this compound efficacy.
References
-
Discovery and antipl
inhibitor (this compound). Source: European Journal of Medicinal Chemistry (2016).[7] Context: Primary paper describing the synthesis, structure-activity relationship (SAR), and identification of the Asp862 interaction. Link:[Link] -
Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Source: Molecules (2019).[6] Context: Review detailing the structural biology of the PI3K pocket and how this compound achieves selectivity via non-conserved residues. Link:[Link]
-
PI3K Isoform Dependence of PTEN-Deficient Tumors. Source: Cancer Discovery (2012). Context: Foundational research establishing the dependence of PTEN-null tumors on the p110
isoform, providing the rationale for this compound in oncology. Link:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts | Oncotarget [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
MIPS-9922: Binding Affinity and Isoform Selectivity for PI3K
Executive Summary
MIPS-9922 is a potent, isoform-selective small molecule inhibitor of Phosphoinositide 3-kinase beta (PI3K
The compound exhibits an IC
Chemical Profile & Mechanism of Action
Chemical Structure
This compound is an amino-substituted triazine derivative.[1][2] It was structurally evolved from ZSTK474 , a well-known pan-PI3K inhibitor characterized by a difluoromethyl-benzimidazole motif.
-
Key Modification: Structural adaptation of the morpholine ring found in ZSTK474 to an
-aminoacyl substituent. -
Stereochemistry: The
-isomer configuration is critical for PI3K selectivity, whereas -isomers tend to favor PI3K .[3]
Structural Basis of Selectivity (The Asp862 Interaction)
The high selectivity of this compound is driven by its ability to exploit a specific non-conserved residue in the ATP-binding pocket of the kinase.[1]
-
Target Residue: Asp862 (Aspartic Acid at position 862) in PI3K
.[1][2][3][4] -
Isoform Divergence:
-
PI3K
: Asp862 (Acidic, capable of H-bond/ionic interaction). -
PI3K
: Gln859 (Glutamine - Neutral polar). -
PI3K
: Asn (Asparagine - Neutral polar).[1] -
PI3K
: Lys (Lysine - Basic).
-
Mechanism: this compound projects a substituent that forms a favorable electrostatic or hydrogen-bonding interaction specifically with the carboxylate side chain of Asp862.[1] This interaction is sterically or electrostatically unfavorable in other isoforms, effectively "locking out" the inhibitor.
Binding Affinity Profile
The following data summarizes the inhibitory potency of this compound against Class I PI3K isoforms.
Table 1: this compound Isoform Selectivity Profile[1]
| Target Isoform | IC | Selectivity Ratio (vs | Physiological Role | Clinical Implication of Inhibition |
| PI3K | 63 | 1x (Primary Target) | Platelet activation ( | Antithrombotic effect |
| PI3K | > 1,890* | > 30x | B-cell/T-cell development | Reduced immune suppression risk |
| PI3K | High nM/ | High Selectivity | Insulin signaling/Glucose metabolism | Reduced risk of hyperglycemia |
| PI3K | High nM/ | High Selectivity | Chemotaxis of leukocytes | Reduced anti-inflammatory effects |
*Calculated based on reported >30-fold selectivity ratio relative to the 63 nM potency.
Functional Consequences[2][5][6][7][8]
-
Primary Effect: Inhibition of ADP-induced platelet aggregation.[2][5]
-
Downstream Blockade: Prevents the activation of integrin
IIb 3 (GPIIb/IIIa), which is necessary for fibrinogen binding and clot formation. -
Safety Profile: In in vivo electrolytic mouse models, this compound prevents arterial thrombus formation without significantly prolonging bleeding time, a major advantage over standard antiplatelet therapies.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of this compound within the platelet activation cascade.
Caption: this compound selectively inhibits PI3K
Experimental Protocols
To validate the binding affinity and functional potency of this compound, the following standardized protocols are recommended.
In Vitro Kinase Assay (TR-FRET / HTRF)
Purpose: To determine the IC
Reagents:
-
Recombinant PI3K isoforms (
). -
PIP2:PS lipid substrate vesicles.
-
ATP (
concentration for each isoform). -
HTRF Detection Kit (e.g., Cisbio or similar).
Workflow:
-
Preparation: Dilute this compound in DMSO (serial dilutions, typically 10
M to 0.1 nM). -
Reaction: Incubate kinase (5
L), lipid substrate (5 L), and compound (5 L) in 384-well plates. -
Initiation: Add ATP (5
L) to start the reaction.[1] -
Incubation: Incubate for 60 minutes at Room Temperature (RT).
-
Detection: Add biotinylated-PIP3 complex and Europium-labeled antibody (stop solution).[1]
-
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC
using non-linear regression (4-parameter logistic fit).
Ex Vivo Platelet Aggregation Assay
Purpose: To verify functional inhibition in a physiological context.
Workflow:
-
Blood Collection: Collect human or mouse blood into citrate anticoagulant.[1]
-
PRP Preparation: Centrifuge at 200
g for 15 min to obtain Platelet-Rich Plasma (PRP). -
Washed Platelets: (Optional but recommended for specificity) Isolate platelets and resuspend in Tyrode’s buffer.
-
Treatment: Incubate platelets with this compound (various concentrations) for 10 min at 37°C.
-
Agonist Challenge: Stimulate with ADP (low dose: 2.5
M; high dose: 10 M).[1] Note: PI3K is essential for ADP-mediated signaling. -
Measurement: Monitor light transmission using an aggregometer (LTA) for 6 minutes.
-
Endpoint: Quantify % Aggregation relative to vehicle control.
Experimental Workflow Diagram
Caption: Integrated workflow for characterizing this compound from biochemical potency to in vivo safety.
References
-
Discovery and antipl
inhibitor (this compound). [1][2][5]-
Source: European Journal of Medicinal Chemistry, 2016.[2]
- (63 nM)
-
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors.
- Source: Journal of Medicinal Chemistry / NIH PMC.
- Context: Reviews the role of non-conserved residues (like Asp862) in designing isoform-specific inhibitors.
-
This compound Product D
- Source: MedChemExpress (MCE).
-
Context: Commercial validation of chemical properties and basic inhibitory data.[1]
Sources
- 1. Upadacitinib hemihydrate | C34H40F6N12O3 | CID 133053456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Therapeutic Potential of MIPS-9922 in Thrombosis: Technical Whitepaper
Executive Summary
MIPS-9922 represents a significant advancement in the development of "hemostasis-sparing" anticoagulants. Developed by the Monash Institute of Pharmaceutical Sciences (MIPS), this small molecule is a potent, selective inhibitor of Phosphoinositide 3-kinase beta (PI3K
Molecular Mechanism: The PI3K Singularity
To understand the utility of this compound, one must first appreciate the distinct role of the p110
Mechanism of Action
This compound is an amino-substituted triazine derivative.[1] It achieves high selectivity for the PI3K
-
Primary Target: PI3K
(IC 63 nM).[2] -
Downstream Effect: Inhibition of PIP
phosphorylation to PIP . -
Physiological Outcome: Blockade of Akt phosphorylation and subsequent Rap1b activation, preventing "inside-out" signaling required for stable platelet aggregation.
Signaling Pathway Visualization
The following diagram illustrates the critical node this compound occupies within the platelet activation cascade.
Caption: this compound interrupts the PI3K
Preclinical Pharmacology & Data Summary
This compound distinguishes itself through its selectivity profile, which is critical for avoiding off-target toxicities (e.g., hyperglycemia from p110
Selectivity and Potency Profile
The compound was optimized from the pan-PI3K inhibitor ZSTK474.[1] The introduction of specific amino substitutions on the triazine core enhanced beta-isoform affinity.
| Parameter | Value | Biological Significance |
| Target | PI3K | Primary driver of shear-dependent thrombosis |
| IC | 63 nM | Potent inhibition at nanomolar concentrations |
| Selectivity vs PI3K | >30-fold | Reduces risk of immune suppression |
| Selectivity vs PI3K | High | Avoids insulin resistance/hyperglycemia issues |
| Functional Efficacy | ||
| Anti-Aggregation (ADP) | IC | Potently inhibits ADP-induced washed platelet aggregation |
| Bleeding Time | Unaffected | No significant prolongation at effective antithrombotic doses |
Validated Experimental Protocols
To replicate the therapeutic evaluation of this compound, the following protocols are recommended. These are designed to be self-validating , ensuring that negative results are due to drug efficacy rather than assay failure.
In Vitro: Washed Platelet Aggregation Assay
Objective: Quantify the inhibition of PI3K
Reagents:
-
Tyrode’s Buffer (pH 7.4)
-
Prostacyclin (PGI
) -
Agonist: ADP (10
M) or Collagen (2 g/mL) -
This compound (Dissolved in DMSO)[2]
Workflow:
-
Blood Collection: Draw blood from murine or human donors into ACD (Acid-Citrate-Dextrose) anticoagulant.
-
Isolation: Centrifuge at 200
g for 20 min to obtain Platelet-Rich Plasma (PRP). -
Washing: Add PGI
(1 M) to prevent premature activation. Centrifuge PRP at 1000 g for 10 min. Resuspend pellet in Tyrode’s buffer.-
Validation Step: Ensure platelet count is normalized to
/mL.
-
-
Incubation: Incubate washed platelets with this compound (0.1 – 10
M) or Vehicle (DMSO <0.1%) for 5 minutes at 37°C. -
Activation: Add agonist (ADP) and monitor light transmission using an aggregometer.
-
Quantification: Calculate % inhibition relative to the Vehicle control.
In Vivo: Electrolytic Arterial Thrombosis Model
Objective: Assess antithrombotic efficacy in a shear-dependent arterial injury model. This model is preferred over FeCl
Workflow Visualization:
Caption: Workflow for the electrolytic injury model. This compound is administered prior to injury induction.
Detailed Methodology:
-
Anesthesia: Anesthetize mice (C57BL/6) using Ketamine/Xylazine. Place on a heating pad to maintain body temperature (37°C).
-
Surgical Prep: Expose the right carotid artery via a midline neck incision. Isolate the vessel from the vagus nerve.
-
Instrumentation: Place a Doppler flow probe around the artery to establish baseline blood flow.
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg bolus) or Vehicle via the jugular vein 10 minutes prior to injury.
-
Injury Induction: Apply an electrolytic current (15 V) to the external surface of the artery using a hook electrode for a defined duration (e.g., 20 seconds). This damages the endothelium, exposing collagen and vWF.
-
Monitoring: Continuously record blood flow.
-
Endpoint: Time to stable occlusion (flow = 0 for >2 minutes).
-
Cut-off: If no occlusion occurs by 60 minutes, the vessel is considered patent (protected).
-
-
Self-Validation: The vehicle group must occlude within a standard window (typically 10-15 minutes) for the experiment to be valid.
Safety Profile: The Hemostasis Check
The critical differentiator for this compound is its safety profile.
Tail Bleeding Assay:
-
Method: Amputate the distal 3mm of the tail in anesthetized mice treated with this compound. Immerse tail in 37°C saline.
-
Result: this compound treated mice show bleeding times comparable to vehicle controls, whereas standard doses of clopidogrel or thrombin inhibitors significantly prolong bleeding.
-
Interpretation: PI3K
is essential for pathological thrombus growth (occlusion) but dispensable for primary hemostatic plug formation (stopping bleeding).
References
-
Discovery and antipl
inhibitor (this compound) Source: European Journal of Medicinal Chemistry (2016) URL:[Link] -
PI3K inhibitors in thrombosis and cardiovascular disease Source: Journal of Thrombosis and Haemostasis (Review) URL:[Link]
-
Structure-guided design of a high-affinity pl
receptor antagonist Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link] -
Monash Institute of Pharmaceutical Sciences (MIPS) Research Overview Source: Monash University Official Site URL:[Link]
Sources
Technical Whitepaper: The Pharmacological Profile of MIPS-9922
A Selective PI3K Inhibitor for Antithrombotic Research
vs. PI3KExecutive Summary
MIPS-9922 is a highly selective, ATP-competitive inhibitor of the Class I phosphoinositide 3-kinase isoform beta (PI3K
Unlike pan-PI3K inhibitors (e.g., ZSTK474) or PI3K
Chemical Biology & Mechanism of Action[1]
Structural Determinants of Selectivity
This compound belongs to a class of amino-substituted triazines .[1] Its high selectivity for PI3K
-
Scaffold: Triazine core derived from the pan-inhibitor ZSTK474.[1]
-
Selectivity Filter: The compound exploits a non-conserved residue, Asp862 , located in the PI3K
catalytic domain.[1][2] -
Mechanism: this compound forms a hydrogen bond network with Asp862, a residue absent in PI3K
and PI3K . This induces a conformational fit unique to the isoform, significantly reducing affinity for other Class I PI3Ks.
Signaling Pathway Context
In platelets, PI3K
Figure 1: The PI3K
Selectivity Profile: PI3K vs. PI3K [3][4][5][6]
The utility of this compound lies in its "selectivity window." It inhibits PI3K
Quantitative Potency Data
The following data represents mean IC
| Target Isoform | IC | Selectivity Ratio (vs. | Physiological Role |
| PI3K | 63 | 1x (Primary Target) | Platelet activation, PTEN-null tumors |
| PI3K | > 1,900 | > 30x | B-cell/T-cell development, Immune response |
| PI3K | > 1,000 | > 15x | Insulin signaling, Angiogenesis |
| PI3K | > 5,000 | > 80x | Chemotaxis, Mast cell degranulation |
> Note: this compound exhibits a >30-fold selectivity window for
Validated Experimental Protocols
To ensure data integrity and reproducibility, the following protocols utilize self-validating controls.
Protocol A: Biochemical Kinase Selectivity (ADP-Glo)
Objective: Determine IC
Reagents:
-
Recombinant PI3K
and PI3K (active). -
Substrate: PIP2:PS lipid vesicles (0.5 mg/mL).
-
ATP (Ultra-pure).
-
Detection: ADP-Glo Kinase Assay (Promega).
Workflow:
-
Preparation: Dilute this compound in 100% DMSO (10-point dose response, starting at 10
M). -
Enzyme Mix: Add 2
L of PI3K isoform (optimal concentration determined by linear range titration) to 384-well white plates. -
Inhibitor Addition: Add 50 nL of compound. Incubate 15 min at RT.
-
Reaction Start: Add 2
L ATP/Lipid mix. Final ATP concentration should equal the K for each specific isoform (approx. 10-50 M). -
Incubation: 60 min at RT.
-
Detection: Add ADP-Glo reagent (4
L), incubate 40 min. Add Kinase Detection Reagent (8 L), incubate 30 min. -
Read: Measure Luminescence.
Quality Control (Self-Validation):
-
Z-Factor: Must be > 0.5.
-
Reference: Run TGX-221 (PI3K
selective) and Idelalisib (PI3K selective) as positive controls.
Protocol B: Functional Washed Platelet Aggregation
Objective: Confirm functional PI3K
Workflow:
-
Blood Collection: Draw human venous blood into ACD (Acid-Citrate-Dextrose) anticoagulant.
-
Isolation: Centrifuge (200 x g, 20 min) to obtain PRP. Add PGI
to prevent premature activation. Centrifuge PRP (1000 x g, 10 min) to pellet platelets. -
Washing: Resuspend pellet in Tyrode’s buffer (pH 7.4) containing apyrase.
-
Assay Setup: Adjust count to 3 x 10
/mL. -
Treatment: Incubate with this compound (0.1, 0.3, 1.0, 3.0
M) for 5 min at 37°C. -
Induction: Add ADP (10
M) . -
Measurement: Monitor light transmission using an aggregometer (LTA) for 6 minutes.
Interpretation:
-
This compound should inhibit the secondary wave of aggregation (sustained phase) which is PI3K
-dependent. -
The initial shape change (G
mediated) should remain largely intact.
Experimental Workflow Visualization
Figure 2: Screening cascade for validating this compound activity. Biochemical potency must be confirmed before advancing to labor-intensive platelet assays.
Therapeutic Implications & Safety
The primary value of this compound over non-selective inhibitors is the decoupling of antithrombotic efficacy from bleeding risk .
-
Antithrombotic Efficacy: By inhibiting PI3K
, this compound prevents the formation of stable occlusive thrombi under high shear stress (arterial conditions).[1] -
Bleeding Safety: Unlike
antagonists (e.g., abciximab) which block all aggregation, PI3K inhibition leaves primary hemostasis largely intact. -
Immune Safety: The >30-fold selectivity against PI3K
suggests a lower risk of the immune-mediated toxicities (colitis, pneumonitis) observed with drugs like Idelalisib.
References
-
Discovery and antipl
inhibitor (this compound). Pinson, J. A., et al.[1][2] European Journal of Medicinal Chemistry (2016).[1][2] Key Finding: Establishes the synthesis, structure-activity relationship (SAR), and primary IC50 data (63 nM) for this compound. -
Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Miller, M. S., et al. Journal of Chemical Information and Modeling (2016).[2] Key Finding: Details the interaction with Asp862 and thermodynamic water networks driving selectivity.
-
This compound Product Data Sheet. MedChemExpress / Monash University. Key Finding: Confirms commercial availability and summary of pharmacological properties.
Sources
Technical Whitepaper: Preclinical Characterization of MIPS-9922
Executive Summary
MIPS-9922 is a potent, highly selective small-molecule inhibitor of the Class I phosphoinositide 3-kinase beta isoform (PI3Kβ ).[1] Developed by the Monash Institute of Pharmaceutical Sciences (MIPS), this compound represents a paradigm shift in antithrombotic therapy. Unlike standard antiplatelet agents (e.g., P2Y12 antagonists like clopidogrel) that often compromise hemostasis, this compound targets the shear-stress-dependent signaling pathway specific to pathological thrombus formation.
Preclinical data demonstrates that this compound effectively prevents arterial thrombosis in vivo without significantly prolonging bleeding time, offering a superior therapeutic window for high-risk cardiovascular patients.
Chemical Biology & Mechanism of Action
Chemical Structure & Design
This compound is an amino-substituted triazine derivative.[2] It was optimized from the pan-PI3K inhibitor ZSTK474 by structurally adapting the morpholine ring to exploit a specific interaction with the non-conserved Asp862 residue in the PI3Kβ binding pocket.[2] This interaction is the structural basis for its high selectivity.
Signaling Pathway
PI3Kβ plays a non-redundant role in platelet activation downstream of G-protein coupled receptors (specifically Gi-coupled P2Y12) and integrin signaling. While PI3Kα is essential for insulin signaling and growth, PI3Kβ is critical for maintaining integrin
Mechanistic Diagram: PI3Kβ Role in Platelet Activation
Figure 1: Signal transduction pathway showing this compound inhibition of the ADP-P2Y12-PI3Kβ axis, preventing integrin activation.
In Vitro Pharmacology
Enzymatic Potency & Selectivity
This compound exhibits high potency against PI3Kβ and significant selectivity over other Class I isoforms, particularly PI3Kδ, which is crucial to avoid immune-related adverse events.
| Target Isoform | IC50 (nM) | Selectivity Ratio (vs PI3Kβ) | Clinical Implication |
| PI3Kβ | 63 | 1x | Primary Therapeutic Target |
| PI3Kδ | >1,900 | >30x | Spared (Reduces immune toxicity risk) |
| PI3Kα | >500 | >8x | Spared (Reduces insulin resistance risk) |
| PI3Kγ | >1,000 | >15x | Spared (Reduces immune migration impact) |
Functional Assays
Assay 1: Washed Platelet Aggregation
-
Stimulus: ADP (Adenosine Diphosphate).[3]
-
Result: Dose-dependent inhibition of aggregation.[4]
-
Significance: Confirms blockade of the P2Y12 downstream amplification signal.
Assay 2: Shear-Dependent Adhesion (Flow Chamber)
-
Substrate: Immobilized von Willebrand Factor (vWF).[1]
-
Condition: High shear stress (1800 s⁻¹), mimicking stenosed arteries.
-
Result: this compound significantly inhibited platelet adhesion and thrombus growth.[2]
-
Mechanistic Link: PI3Kβ is uniquely required for adhesion under high shear, unlike low shear conditions where other pathways compensate.
In Vivo Pharmacology[2]
Efficacy: Electrolytic Injury Model (Mouse)
This model mimics arterial thrombosis caused by endothelial damage.
-
Protocol: Induce injury to the carotid artery via electrolytic current.
-
Dosing: 2.5 mg/kg (Bolus Jugular Vein Injection).[1]
-
Outcome:
Safety: Tail Bleeding Time
The "holy grail" of antithrombotics is separating efficacy (thrombosis prevention) from safety (hemostasis preservation).
-
Method: Transection of the mouse tail tip; measure time to cessation of bleeding.
-
Result: this compound treated mice showed no significant prolongation of bleeding time compared to vehicle.
-
Comparison: Standard doses of clopidogrel or aspirin typically prolong bleeding time by 2-3 fold in this model.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols define the core validation steps for this compound.
Protocol: Washed Platelet Aggregation Assay
Objective: Quantify IC50 of this compound against ADP-induced aggregation.
-
Blood Collection: Draw human venous blood into acid-citrate-dextrose (ACD) anticoagulant (1:6 v/v).
-
Isolation: Centrifuge at 200 x g for 20 min to obtain Platelet Rich Plasma (PRP).
-
Washing: Add prostacyclin (PGI2) to prevent premature activation. Centrifuge PRP at 1000 x g. Resuspend pellet in Tyrode’s buffer.
-
Incubation: Aliquot platelets (2.5 x 10⁸/mL). Incubate with This compound (various concentrations) or DMSO vehicle for 5 minutes at 37°C.
-
Activation: Add ADP (10 µM).
-
Measurement: Monitor light transmission using an aggregometer for 6 minutes.
-
Analysis: Calculate % inhibition relative to vehicle control.
Protocol: In Vivo Electrolytic Thrombosis Workflow
Workflow Diagram
Figure 2: Step-by-step workflow for the in vivo electrolytic thrombosis efficacy model.
Conclusion
This compound validates the hypothesis that selective PI3Kβ inhibition can decouple antithrombotic efficacy from bleeding risk. By targeting the high-shear signaling pathway, it prevents pathological occlusion while leaving the low-shear hemostatic mechanisms intact. This profile positions this compound (and the PI3Kβ inhibitor class) as a promising candidate for indications such as stroke prevention and acute coronary syndrome.
References
-
Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) Source: European Journal of Medicinal Chemistry, 2016. Context: Primary publication describing the synthesis, SAR, and biological characterization of this compound. Link:[Link]
-
Disrupting the platelet internal membrane via PI3KC2α inhibition impairs thrombosis Source: Science Translational Medicine / ResearchGate, 2020. Context: Cites this compound as a benchmark control for PI3Kβ inhibition in thrombosis studies. Link:[Link]
-
Pharmacologic characterization of PI3K inhibitors Source: NIH / PubMed. Context: General grounding on PI3K isoform selectivity and pharmacological methodologies. Link:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical studies with selective reversible direct P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the antiplatelet activity of 8-methyl-4-(1-piperazinyl)-7-(3-pyridinylmethoxy)-2H-1-benzopyran-2-one (RC414) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MIPS-9922 Solubility in In Vitro Assays
Introduction: Navigating the Nuances of MIPS-9922 Solubility for Robust In Vitro Data
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), with significant anti-platelet and anti-thrombotic activities.[1][2][3][4][5] Its utility in in vitro assays is paramount for elucidating its mechanism of action and for the discovery of new therapeutic applications. However, like many small molecule inhibitors, achieving and maintaining the appropriate concentration of soluble this compound in aqueous assay buffers is critical for generating reliable and reproducible data. Poor solubility can lead to an underestimation of potency, inconsistent results, and misleading structure-activity relationships.
This comprehensive guide provides a detailed protocol for the solubilization of this compound for in vitro assays. We will delve into the chemical characteristics of this compound that govern its solubility, provide step-by-step protocols for preparing stock solutions and determining its kinetic solubility, and offer insights into ensuring its stability throughout your experiments. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their in vitro studies with this compound.
Understanding the Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is essential for developing a successful solubilization strategy.
Chemical Structure and Functional Moieties:
This compound (CAS: 1416956-33-6; Molecular Formula: C₂₈H₃₁F₂N₉O₂) is a complex heterocyclic molecule.[6] A key feature of its structure is the presence of a piperazine ring . Piperazine is a diamine with two basic nitrogen atoms.[7]
The basicity of these nitrogens means their protonation state is dependent on the pH of the surrounding medium. Unsubstituted piperazine has two pKa values, approximately 5.35 and 9.73.[1][7] While the exact pKa values of this compound are not published, the piperazine moiety strongly suggests that its aqueous solubility will be pH-dependent. At lower pH values (more acidic), the piperazine nitrogens will be protonated, leading to a more polar, and likely more water-soluble, molecule.
Protocol for Preparation of this compound Stock Solutions
The initial step in any in vitro experiment involving a small molecule is the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its ability to dissolve a wide range of organic compounds.[8]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. A common starting concentration is 10 mM or 25 mg/mL.[3]
-
Dissolution: Vigorously vortex the solution until the solid is fully dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
Table 1: this compound Stock Solution Preparation
| Property | Value |
| Molecular Weight | 563.61 g/mol |
| Recommended Solvent | Anhydrous DMSO |
| Example Stock Conc. | 10 mM or 25 mg/mL |
| Storage (Short-term) | -20°C (up to 1 month) |
| Storage (Long-term) | -80°C (up to 6 months) in aliquots |
Determining the Kinetic Solubility of this compound in Aqueous Buffers
For most in vitro assays, the DMSO stock solution is diluted into an aqueous buffer. This step is where precipitation can occur if the compound's solubility limit in the final assay medium is exceeded. Therefore, determining the kinetic solubility is a critical self-validating step.[10][11] Kinetic solubility refers to the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer under specific conditions (e.g., time, temperature).[2][8][12]
This protocol describes a high-throughput method to assess the kinetic solubility of this compound using turbidimetric analysis (nephelometry).[10]
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous assay buffer of interest (e.g., PBS, Tris-HCl, cell culture medium)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance or light scattering (nephelometer)
-
Multichannel pipette
Experimental Workflow for Kinetic Solubility Determination
Caption: Workflow for determining the kinetic solubility of this compound.
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution. For example, start with 100 µL of 200 µM this compound in DMSO and perform 2-fold serial dilutions.
-
Add Aqueous Buffer: To each well containing the DMSO-diluted compound, add an equal volume of the aqueous assay buffer. This will result in a final DMSO concentration that is consistent across all wells (typically 1-2%).
-
Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Measurement: Measure the light scattering or absorbance of each well using a plate reader. An increase in turbidity (light scattering) indicates the formation of a precipitate.
-
Data Analysis: Plot the turbidity reading against the concentration of this compound. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit in that specific buffer.
Strategies to Enhance this compound Solubility
If the kinetic solubility of this compound in your assay buffer is lower than the desired working concentration, several strategies can be employed:
-
pH Adjustment: Due to the basic piperazine moiety, decreasing the pH of the assay buffer (if permissible for the assay) can significantly increase the solubility of this compound.[6] It is recommended to test the kinetic solubility in a range of buffered solutions with different pH values (e.g., pH 6.0, 6.5, 7.0, and 7.4).
-
Use of Co-solvents: While DMSO is present from the stock solution, its final concentration should be kept low (ideally <0.5%) to avoid artifacts in biological assays.[6]
-
Salt Formation: For more advanced applications, converting the free base of this compound to a salt (e.g., hydrochloride salt) can dramatically improve aqueous solubility. This, however, typically requires chemical synthesis.[6]
Assessing the Stability of this compound in Aqueous Solution
The chemical stability of this compound in your final assay buffer is as crucial as its solubility. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration.
Protocol for a Basic Stability Assessment:
-
Prepare Working Solution: Prepare a working solution of this compound in the chosen assay buffer at the desired final concentration.
-
Incubate: Incubate the solution under the same conditions as your planned in vitro assay (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Evaluation: A decrease in the concentration of the parent compound over time indicates instability.
General Stability Considerations:
-
Hydrolysis: The stability of this compound may be pH-dependent.[14]
-
Light Sensitivity: Protect solutions of this compound from light, as many complex organic molecules are light-sensitive.[15][16]
-
Oxidation: If the assay is performed over a long period, consider if oxidative degradation is a possibility.
Logical Flow for Optimizing this compound In Vitro Assay Conditions
Caption: Decision-making workflow for this compound assay preparation.
Conclusion
The successful use of this compound in in vitro assays hinges on a methodical approach to its solubilization and handling. By preparing a high-quality DMSO stock solution, empirically determining its kinetic solubility in the relevant assay buffer, and verifying its stability, researchers can ensure the integrity of their experimental results. The pH-dependent nature of its solubility, conferred by the piperazine moiety, is a key parameter to consider and can be leveraged to optimize experimental conditions. Adherence to these protocols will empower researchers to generate robust and reproducible data, ultimately advancing our understanding of PI3Kβ signaling and the therapeutic potential of this compound.
References
- BenchChem Technical Support Team. (2025).
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
- Cullen, L., et al. (2016). Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). European Journal of Medicinal Chemistry, 122, 508-522.
- Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of a high-throughput screening method for the determination of aqueous drug solubility.
- Ataman Kimya. (n.d.). PIPERAZINES – Knowledge and References.
- Bitesize Bio. (2025, April 29).
- Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of pharmaceutical sciences, 90(12), 1838–1858.
- MedchemExpress. (n.d.). This compound | PI3Kβ Inhibitor. MedchemExpress.com.
- Enamine. (n.d.). Chemical Stability Assay.docx. Enamine.
- MedKoo Biosciences. (n.d.). This compound | CAS#1416956-33-6 | PI3Kβ inhibitor. MedKoo Biosciences.
- ChEMBL. (n.d.). Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805). EMBL-EBI.
- Beijnen, J. H., et al. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Journal of parenteral science and technology, 39(6), 220–228.
- European Medicines Agency. (2023, July 13).
- Popa-Burke, I., et al. (2014). The effect of initial purity on the stability of solutions in storage. Journal of biomolecular screening, 19(2), 308–316.
- Stella, V. J., & Gish, R. D. (1989). Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation. Pharmaceutical research, 6(8), 654–660.
- Asahara, K., et al. (1990). Stability of Urokinase in Solutions Containing Sodium Bisulfite. Chemical & Pharmaceutical Bulletin, 38(6), 1675–1679.
Sources
- 1. uregina.ca [uregina.ca]
- 2. enamine.net [enamine.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. pharmtech.com [pharmtech.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. protocols.io [protocols.io]
- 13. enamine.net [enamine.net]
- 14. This compound | PI3Kβ inhibitor | CAS# 1416956-33-6 | 美国InvivoChem [invivochem.cn]
- 15. japsonline.com [japsonline.com]
- 16. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805) - ChEMBL [ebi.ac.uk]
Application Notes and Protocols: In Vivo Administration of MIPS-9922 in Murine Thrombosis Models
Introduction: Targeting Platelet Signaling in Thrombosis with MIPS-9922
Arterial thrombosis, the formation of a blood clot within an artery, is the primary pathological event underlying myocardial infarction and ischemic stroke. Platelets are central players in this process. Upon vascular injury, platelets are rapidly activated by agonists such as collagen and adenosine diphosphate (ADP), leading to a cascade of signaling events that culminate in platelet aggregation and the formation of a stable thrombus. A critical signaling pathway that governs these events is mediated by phosphoinositide 3-kinases (PI3Ks).
This compound is a potent and selective small molecule inhibitor of the Class I PI3K isoform, PI3Kβ. This isoform is a key downstream effector of signals originating from both G-protein coupled receptors (GPCRs), such as the ADP receptor P2Y12, and receptors that signal via an immunoreceptor tyrosine-based activation motif (ITAM), like the collagen receptor Glycoprotein VI (GPVI). By inhibiting PI3Kβ, this compound effectively blocks the production of the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is crucial for the full activation of the serine/threonine kinase Akt and the subsequent "inside-out" signaling required for the activation of the integrin αIIbβ3. Activated αIIbβ3 is essential for platelet aggregation and thrombus stabilization.
Preclinical studies have demonstrated that this compound potently inhibits ADP-induced platelet aggregation and prevents arterial thrombus formation in vivo without significantly prolonging bleeding time, suggesting a favorable therapeutic window. This positions this compound as a valuable tool for researchers investigating the mechanisms of thrombosis and developing novel antiplatelet therapies. These application notes provide a detailed guide for the in vivo use of this compound in established mouse models of arterial thrombosis, with a focus on the widely used ferric chloride (FeCl₃) injury model.
Mechanism of Action: The Role of PI3Kβ in Platelet Activation
Platelet activation is a complex process involving multiple, convergent signaling pathways. PI3Kβ is strategically positioned to integrate signals from two of the most important classes of platelet receptors.
-
GPVI Signaling (Collagen): Upon vascular injury, exposed subendothelial collagen binds to the GPVI receptor on the platelet surface. This engagement triggers the phosphorylation of the associated Fc receptor γ-chain (FcRγ), leading to the recruitment and activation of Src family kinases and the tyrosine kinase Syk. This cascade provides an activation signal to PI3Kβ, contributing to PIP3 generation and downstream signaling.
-
P2Y12 Signaling (ADP): ADP, released from dense granules of activated platelets, acts as a powerful autocrine and paracrine agonist. It binds to the Gi-coupled P2Y12 receptor, leading to the dissociation of the Gβγ subunits from Gαi. The Gβγ subunits directly recruit and activate PI3Kβ at the plasma membrane, amplifying the production of PIP3.
The PIP3 generated by PI3Kβ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the kinase Akt. The recruitment and subsequent phosphorylation of Akt leads to the activation of integrin αIIbβ3, which is the final common step required for platelets to bind fibrinogen and aggregate, forming a stable thrombus. This compound, by selectively inhibiting PI3Kβ, effectively dampens this critical amplification loop.
In Vivo Dosage and Administration
The selection of an appropriate dose and administration route is critical for the success of in vivo studies. The data available for this compound and the structurally related PI3Kβ inhibitor TGX-221 provide a strong foundation for experimental design in mouse thrombosis models.
Recommended Dosage Regimen
Based on published literature, an intravenous (IV) bolus injection is the recommended route for acute thrombosis studies to ensure rapid and complete bioavailability.
| Compound | Model | Species | Dosage | Efficacy | Citation |
| This compound | Electrolytic Injury | Mouse | 2.5 mg/kg (IV, single bolus) | Prevented arterial thrombus formation | |
| TGX-221 | FeCl₃-induced Injury | Mouse | 1 mg/kg bolus + 1 mg/kg/hr infusion (IV) | Significantly improved blood flow | |
| TGX-221 | FeCl₃-induced Injury | Mouse | 3 mg/kg bolus + 3 mg/kg/hr infusion (IV) | Further improved blood flow and vascular patency |
Expert Recommendation: For the FeCl₃-induced carotid artery thrombosis model, a starting dose of 2.5 mg/kg this compound administered as a single intravenous bolus 15 minutes prior to injury is recommended. This dose aligns with the effective dose established in the electrolytic injury model. Researchers may consider a dose-response study, potentially including lower (e.g., 1 mg/kg) and higher doses, to determine the optimal concentration for their specific experimental conditions and mouse strain. The dosing strategy used for TGX-221 (a bolus followed by a continuous infusion) can also be adapted if sustained plasma concentrations are desired.
Preparation of this compound for In Vivo Administration
This compound has low aqueous solubility, requiring a specific vehicle for in vivo use. The following protocol yields a clear solution suitable for intravenous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Protocol for a 1 mg/mL Working Solution:
-
Prepare a stock solution of this compound in DMSO at 10 mg/mL.
-
In a sterile microcentrifuge tube, combine the following in order:
-
100 µL of 10 mg/mL this compound stock solution (10% of final volume)
-
400 µL of PEG300 (40% of final volume)
-
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 (5% of final volume).
-
Vortex again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL (45% of final volume).
-
Vortex one final time. The solution should be clear. Prepare this working solution fresh on the day of the experiment.
Administration: For a 25 g mouse, a 2.5 mg/kg dose requires 62.5 µg of this compound. Using the 1 mg/mL solution, this corresponds to an injection volume of 62.5 µL. This volume can be administered intravenously via the tail vein or retro-orbital sinus.
Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This protocol describes a widely used and reproducible method for inducing arterial thrombosis in mice, allowing for the evaluation of antithrombotic agents like this compound. The principle involves the topical application of ferric chloride, an oxidizing agent that causes endothelial denudation and triggers a rapid thrombotic response.
Experimental Workflow
Step-by-Step Methodology
1. Animal Preparation and Anesthesia: a. Use adult mice (e.g., C57BL/6, 8-12 weeks old). b. Anesthetize the mouse using an appropriate regimen (e.g., intraperitoneal injection of ketamine/xylazine). Confirm adequate anesthetic depth via a toe-pinch reflex test. c. Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C. d. Secure the limbs with tape and gently extend the neck region to provide clear surgical access.
2. Surgical Procedure: a. Make a midline cervical incision (~1 cm) to expose the trachea and salivary glands. b. Using blunt dissection with fine forceps, gently separate the sternohyoid muscles to reveal the left or right common carotid artery. c. Carefully isolate a ~5 mm segment of the artery, separating it from the vagus nerve and surrounding connective tissue. Avoid excessive manipulation, which can damage the vessel. d. Place a small piece of plastic or foil underneath the isolated artery to protect the surrounding tissue from the ferric chloride.
3. This compound Administration and Flow Monitoring: a. Position a Doppler flow probe (e.g., 0.5 mm) around the carotid artery, ensuring good contact for a stable signal. b. Administer the prepared this compound solution or vehicle control intravenously (e.g., via tail vein). A typical injection volume is 50-100 µL. c. Allow the compound to circulate for 15 minutes. During this time, record the baseline blood flow.
4. Induction of Thrombosis: a. Prepare a fresh solution of ferric chloride (e.g., 5-10% w/v in distilled water). The optimal concentration may need to be determined empirically in your laboratory to achieve a consistent occlusion time of ~10-15 minutes in vehicle-treated animals. b. Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCl₃ solution. c. Gently remove any excess solution by dabbing the edge of the paper on a wipe. d. Apply the FeCl₃-saturated filter paper directly onto the surface of the carotid artery. Start a timer immediately. e. After a set time (e.g., 3 minutes), carefully remove the filter paper and rinse the area with sterile saline to remove residual FeCl₃.
5. Data Acquisition and Analysis: a. Continuously monitor and record the blood flow using the Doppler probe for a predetermined period (e.g., 30-60 minutes). b. The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases (or drops below a defined threshold, e.g., 10% of baseline) for a sustained period (e.g., >1 minute). c. At the end of the experiment, euthanize the mouse according to approved institutional protocols. d. Compare the TTO between the vehicle-treated group and the this compound-treated group. A statistically significant increase in TTO in the this compound group indicates an antithrombotic effect.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your results, incorporate the following controls and validation steps into your experimental design:
-
Vehicle Control: Always include a cohort of animals that receives the vehicle solution without this compound. This is the primary comparator group to establish the baseline TTO.
-
Positive Control: Consider including a group treated with a well-characterized antiplatelet agent, such as clopidogrel or aspirin, to validate the sensitivity of the model.
-
Bleeding Time Assay: To assess the hemostatic safety of the this compound dose used, a separate tail bleeding time assay can be performed. A significant prolongation of bleeding time would suggest a narrower therapeutic index.
-
Histological Confirmation: After the experiment, the carotid artery can be excised, fixed, and sectioned for histological staining (e.g., H&E or Carstair's stain) to visually confirm the presence and composition of the occlusive thrombus.
By rigorously adhering to this detailed protocol and incorporating appropriate controls, researchers can confidently evaluate the in vivo efficacy of this compound in a robust and validated model of arterial thrombosis.
References
-
Bird, J. E., Smith, P. L., Bostwick, J. S., Shipkova, P., & Schumacher, W. A. (2011). Bleeding response induced by anti-thrombotic doses of a phosphoinositide 3-kinase (PI3K)-β inhibitor in mice. Thrombosis research, 127(6), 560–564. [Link]
-
Gattazzo, F., & Dal-Pra, S. (2018). Schematic illustration of the platelet P2-mediated ADP signaling pathway and its role in platelet activation. ResearchGate. [Link]
-
Mountford, S. J., et al. (2015). The role of PI3Kβ in platelets. ResearchGate. [Link]
- Zheng, Z., Pinson, J. A., Mountford, S. J., Orive, S., Schoenwaelder, S. M., Shackleford, D., Powell, A., Nelson, E. M., Hamilton, J. R., Jackson, S. P., Jennings, I. G., & Thompson, P. E. (2016).
Application Note: MIPS-9922 in Electrolytic Injury Models
Subject: Pharmacological Validation of MIPS-9922 (Selective PI3K
Executive Summary
This Application Note details the protocol for utilizing This compound , a highly selective Phosphoinositide 3-kinase beta (PI3K
This compound represents a critical tool in thrombosis research because it targets the shear-dependent stabilization of the platelet plug without significantly disrupting primary hemostasis. This distinct mechanism—uncoupling thrombosis from bleeding—requires a precise experimental model that relies on endothelial activation and high-shear platelet accumulation. The Electrolytic Injury Model (EIM) is the gold standard for this validation, as it induces a "white thrombus" (platelet-rich) via free-radical-mediated endothelial injury, closely mimicking the pathophysiology of atherothrombosis.
Compound Profile: this compound
Before initiating in vivo work, the chemical and pharmacological properties of this compound must be understood to ensure correct formulation and dosing.
| Feature | Specification | Clinical/Experimental Significance |
| Target | PI3K | Selective inhibition (IC |
| Mechanism | Antiplatelet | Blocks ADP-induced integrin |
| Key Benefit | Hemostatic Safety | Prevents arterial occlusion without prolonging tail-bleeding time. |
| Typical Dose | 2.5 mg/kg (IV Bolus) | Effective dose for complete thrombus inhibition in mice. |
| Vehicle | PEG300 / Tween-80 | Requires specific solubilization to prevent precipitation in vivo. |
Mechanism of Action (MoA) Visualization
Understanding the signaling pathway is crucial for interpreting data. This compound interrupts the signal specifically downstream of G
Figure 1: this compound Mechanism of Action.[3][1][2] The compound selectively blocks PI3K
Pre-Clinical Formulation Protocol
Critical Step: this compound is a lipophilic small molecule. Improper formulation leads to micro-precipitation in the bloodstream, which can cause artifactual emboli or loss of efficacy.
Reagents:
-
This compound Powder (Store at -20°C)
-
DMSO (Anhydrous)
-
PEG300 (Polyethylene glycol 300)[1]
-
Tween-80[1]
-
Sterile Saline (0.9% NaCl)
Formulation Steps (for 1 mL Working Solution @ 2.5 mg/mL):
-
Stock Preparation: Dissolve this compound in 100% DMSO to create a 25 mg/mL stock solution. Vortex until clear.
-
Organic Phase: Add 100 µL of the DMSO stock to 400 µL of PEG300. Vortex heavily.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex.
-
Aqueous Phase: Slowly add 450 µL of Sterile Saline while vortexing.
-
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Stability: Use within 2 hours of preparation.
-
Experimental Protocol: Electrolytic Injury Model
This model uses a direct current (DC) applied to the vessel surface to generate reactive oxygen species (ROS). These ROS damage the endothelium, exposing subendothelial collagen and vWF, triggering platelet adhesion—the exact process this compound is designed to inhibit.
Surgical Workflow
Figure 2: Experimental timeline for the electrolytic injury model.[4][5]
Step-by-Step Methodology
A. Animal Preparation
-
Subjects: Male C57BL/6 mice (8–10 weeks).
-
Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) IP.
-
Thermoregulation: Place mouse on a heating pad (37°C) to prevent hypothermia-induced coagulopathy.
B. Vessel Exposure
-
Make a midline cervical incision.
-
Blunt dissect the right common carotid artery (CCA) from the vagus nerve.
-
Place a Doppler flow probe (Transonic Systems) around the artery to record baseline blood flow (mL/min). Stable baseline flow is required for inclusion.
C. Drug Administration
-
Cannulate the left jugular vein (PE-10 tubing).
-
Administer this compound: Inject 2.5 mg/kg (approx. 100 µL/25g mouse) as a bolus.
-
Control Group: Administer Vehicle only.
-
Wait Time: Allow circulation for 10 minutes before inducing injury.
D. Induction of Electrolytic Injury
-
Electrode Setup:
-
Anode (+): A hook-shaped silver-coated copper wire. Place this under the CCA, ensuring direct contact with the adventitia.
-
Cathode (-): A subcutaneous needle electrode placed in the hind limb.
-
-
Current Application:
-
Connect electrodes to a constant voltage stimulator.
-
Apply 1.5 V (or 150 µA constant current) for exactly 60 seconds .
-
Note: The current generates free radicals at the point of contact (Anode).
-
-
Monitoring:
-
Remove the electrode immediately after 60 seconds.
-
Continuously record blood flow via the Doppler probe for 60 minutes .
-
Data Collection & Endpoints
| Endpoint | Method | Expected Outcome (Vehicle) | Expected Outcome (this compound) |
| Time to Occlusion (TTO) | Doppler Flow = 0 for >2 min | 15 – 25 minutes | > 60 minutes (No occlusion) |
| Thrombus Weight | Excision of injured segment | High | Significantly Reduced |
| Bleeding Time | 3mm Tail Tip Amputation | 2 – 4 minutes | 2 – 4 minutes (No Change) |
Troubleshooting & Validation
The "Self-Validating" System
To ensure the experiment is valid, you must observe the "Virchow's Triad" of the model:
-
Injury: Visible discoloration (browning) of the vessel wall at the electrode site confirms current delivery.
-
Flow: Baseline flow must recover immediately after electrode removal. If flow remains 0 immediately post-injury, the vessel has spasmed, not thrombosed. Discard the animal.
-
Occlusion: In vehicle mice, flow should decline gradually (stuttering flow) rather than stopping abruptly. Abrupt stops suggest mechanical kink.
Common Pitfalls
-
Variable Injury: If the electrode is wet or touches surrounding muscle, the current dissipates, leading to weak injury and no thrombus in controls. Keep the field dry.
-
This compound Precipitation: If the drug precipitates in the syringe, the effective dose is lowered. Always check the tubing for crystals post-injection.
References
-
Primary Discovery
-
Model Methodology (Arterial)
-
PI3K
Mechanism:- Jackson, S. P., et al. (2005). PI 3-kinase p110beta: a new target for antithrombotic therapy.
-
Electrolytic Model Validation
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 6. Murine model of large-vein electrolytic injury induction of thrombosis with slow resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805) - ChEMBL [ebi.ac.uk]
- 8. ahajournals.org [ahajournals.org]
- 9. Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The electrolytic inferior vena cava model (EIM) to study thrombogenesis and thrombus resolution with continuous blood flow in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MIPS-9922: A Guide to Handling and Storage
Abstract
MIPS-9922 is a potent and highly selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ), a key enzyme in cellular signaling pathways, particularly in platelet activation and thrombosis.[1][2][3] Its efficacy as an antiplatelet and antithrombotic agent has been demonstrated in preclinical models.[1][2][3] Proper handling and storage of this compound are paramount to ensure its stability, potency, and the safety of laboratory personnel. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of this compound, from initial receipt to the preparation of stock and working solutions.
Introduction to this compound: A Selective PI3Kβ Inhibitor
This compound is a small molecule inhibitor that demonstrates significant selectivity for PI3Kβ over other PI3K isoforms.[1][2] This selectivity is crucial for minimizing off-target effects and is a key attribute for its potential therapeutic applications. The compound has a molecular formula of C₂₈H₃₁F₂N₉O₂ and a molecular weight of 563.61 g/mol .[1] Its CAS number is 1416956-33-6.[1][2] Understanding the fundamental properties of this compound is the first step toward its effective and safe use in a research setting.
Safety Precautions and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it with the care afforded to potent small molecule inhibitors. The safety profiles of other PI3Kβ inhibitors, such as GSK2636771 and TGX-221, suggest that this class of compounds should be handled with caution.[4][5][6][7][8]
Core Safety Directives:
-
Engineering Controls: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat should be worn to protect from skin contact.
-
-
Hygiene Practices: Avoid inhalation of dust or aerosols. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Receipt and Initial Storage of Solid Compound
Upon receipt, this compound is typically a solid powder. The integrity of the compound upon arrival is critical for the reproducibility of experiments.
Protocol for Receiving this compound:
-
Inspect Packaging: Visually inspect the packaging for any signs of damage or compromise.
-
Verify Compound Information: Cross-reference the information on the vial with the certificate of analysis (CoA) to confirm the identity and purity of the compound.
-
Initial Storage: For short-term storage (days to weeks) prior to preparing a stock solution, the solid compound can be stored at 0-4°C in a dark, dry environment.[1] For long-term storage (months to years), it is recommended to store the solid at -20°C.[1]
Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is a critical step in any experimental workflow involving small molecules. Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions of many kinase inhibitors.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Acclimate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 563.61 g/mol ), you would add 177.4 µL of DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for the preparation of this compound stock solutions.
Storage and Stability of Stock Solutions
The stability of this compound in solution is dependent on the storage conditions. Following recommended storage protocols is essential for maintaining the compound's potency over time.
| Storage Condition | Shelf Life | Recommendation |
| -80°C | 6 months | Recommended for long-term storage. [2] |
| -20°C | 1 month | Suitable for short-term storage.[2] |
Key Storage Considerations:
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can lead to degradation of the compound. Aliquoting into single-use vials is the most effective way to mitigate this.
-
Light Protection: Store stock solutions in the dark to prevent photodegradation.
-
Moisture Prevention: Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture, which can compromise the stability of the dissolved compound.
Preparation of Working Solutions for In Vitro and In Vivo Studies
Working solutions are prepared by diluting the concentrated stock solution into an appropriate buffer or medium for the specific application.
In Vitro Working Solutions
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium.
Protocol for Preparing In Vitro Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Control for DMSO Effects: It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control, to account for any solvent-induced effects. The final DMSO concentration should ideally be kept below 0.5%.
In Vivo Working Solutions
For animal studies, a specific formulation is often required to ensure bioavailability and minimize toxicity. A published protocol for an in vivo working solution of this compound is as follows:
Protocol for Preparing a 2.5 mg/mL In Vivo Working Solution:
-
Initial Dilution: To a 25.0 mg/mL DMSO stock solution, add PEG300. For example, to prepare 1 mL of working solution, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.
-
Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL.
Diagram of In Vivo Working Solution Preparation:
Caption: Protocol for preparing a this compound working solution for in vivo use.
Summary and Best Practices
The following table summarizes the key handling and storage recommendations for this compound.
| Aspect | Recommendation | Rationale |
| Personal Safety | Handle in a fume hood with appropriate PPE (gloves, lab coat, eye protection). | To minimize exposure to a potent small molecule inhibitor. |
| Solid Compound Storage | Short-term: 0-4°C, dark and dry. Long-term: -20°C.[1] | To maintain the integrity and stability of the solid compound. |
| Stock Solution Solvent | Anhydrous, high-purity DMSO. | Excellent solvent for many kinase inhibitors, ensuring complete dissolution. |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] | To prevent degradation from repeated freeze-thaw cycles and maintain potency. |
| Working Solution Preparation | Dilute stock solution in the appropriate buffer or medium. Maintain a low final DMSO concentration in in vitro assays. | To ensure compatibility with the experimental system and minimize solvent-induced artifacts. |
By adhering to these guidelines, researchers can ensure the safe and effective use of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
PI 3-Kβ Inhibitor VI, TGX-221 - CAS 663619-89-4 - Calbiochem MSDS - 528113. Merck. [Link]
-
Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). PubMed. [Link]
-
Safety data sheet. [Link]
-
Material Safety Data Sheet Cover-Sheet – This page provides additional New Zealand specific information for this product and m. Henry Schein. [Link]
-
Pimasertib | C15H15FIN3O3 | CID 44187362. PubChem - NIH. [Link]
-
CAS No : 1092942-82-9| Chemical Name : Imatinib-d8. Pharmaffiliates. [Link]
-
3-(4-((2R)-2-aminopropoxy)phenyl)-N-((1R)-1-(3-fluorophenyl)ethyl)imidazo(1,2-b)pyridazin-6-amine;hexanedioic acid | C29H34FN5O5 | CID 72694302. PubChem. [Link]
-
Soquelitinib | C25H30N4O4S2 | CID 134517711. PubChem - NIH. [Link]
-
Thromboxane | C20H40O | CID 114873. PubChem - NIH. [Link]
-
Adagrasib | C32H35ClFN7O2 | CID 138611145. PubChem - NIH. [Link]
-
3-Hydroxyhydroquinidine | C20H26N2O3 | CID 160093. PubChem. [Link]
-
Lorlatinib | C21H19FN6O2 | CID 71731823. PubChem. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dokumen [merckmillipore.com]
- 5. GSK2636771 - Safety Data Sheet [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: MIPS-9922 Formulation & Solubility Guide
[1][2][3][4]
Status: Operational | Agent: Senior Application Scientist | Topic: MIPS-9922 (PI3Kβ Inhibitor)[1][2][3][4]
Executive Summary: The this compound Solubility Challenge
This compound is a potent, selective PI3Kβ inhibitor (IC50 = 63 nM) used primarily in antithrombotic research [1, 2].[1][2][3][4][5] Structurally, it is an amino-substituted triazine derivative with a molecular weight of 563.61 g/mol [2].[1][2][3][4]
The Core Issue: Like many kinase inhibitors containing planar aromatic systems (benzimidazole/triazine cores), this compound exhibits poor aqueous solubility.[1][2][3][4] While soluble in organic solvents like DMSO, it is prone to "crashing out" (precipitation) when introduced to aqueous physiological buffers (PBS/Saline) needed for intravenous (IV) or intraperitoneal (IP) injection.[1][2][3][4]
This guide provides the standard "rescue" formulation (DMSO/PEG) and an advanced "optimization" protocol (Cyclodextrin) to improve biocompatibility.[1][2][3][4]
Part 1: Master Formulation Protocols
Protocol A: The Standard Co-Solvent System (High Solubility / Higher Toxicity)
Use this for acute rodent studies where vehicle toxicity is not the primary concern.[1][2][3][4]
| Component | Role | Volume Fraction (%) | Preparation Order |
| DMSO | Primary Solubilizer | 10% | Step 1: Dissolve this compound powder here first.[1][2][3][4] |
| PEG300 | Co-solvent / Stabilizer | 40% | Step 2: Add to DMSO solution; vortex.[1][2][3][4] |
| Tween-80 | Surfactant | 5% | Step 3: Add to mixture; vortex until clear.[1][2][3][4] |
| Saline (0.9%) | Aqueous Vehicle | 45% | Step 4: Add slowly while vortexing.[1][2][3][4] |
Target Concentration: ≥ 2.5 mg/mL [3]. Stability: Use immediately (within 4 hours).
Protocol B: The Advanced "biocompatible" System (Cyclodextrin)
Use this for sensitive models, chronic dosing, or if DMSO causes injection site necrosis.[1][2][3][4]
| Component | Role | Concentration | Preparation Order |
| SBE-β-CD | Inclusion Complex Agent | 30% (w/v) | Step 1: Dissolve CD in water/saline first.[1][2][3][4] |
| Citric Acid | pH Modifier (Acidifier) | 0.1 M | Step 2: Pre-treat this compound (see guide below).[1][2][3][4] |
| NaOH | pH Adjustment | 1.0 N | Step 3: Titrate back to pH 4.5–5.[1][2][3][4]5. |
Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic morpholine/triazine core, shielding it from water while maintaining a hydrophilic exterior.[1][2][3][4]
Part 2: Troubleshooting & FAQs
Scenario 1: "My solution precipitates immediately upon adding Saline."
Q: I followed the 10% DMSO protocol, but as soon as I added the saline, the solution turned milky. Why?
A: This is the "Solvent Shift" phenomenon.[1][3][4] this compound is hydrophobic.[1][2][3][4][6] When you add saline (highly polar) too quickly to the DMSO/PEG mix, the local dielectric constant changes rapidly, forcing the drug out of solution before the surfactant (Tween-80) can form micelles around it.[1][2][3][4]
The Fix:
-
Warm the Saline: Pre-warm your saline to 37°C before adding it.
-
Stepwise Addition: Do not shoot the saline in at once. Add it in 100 µL increments, vortexing vigorously between each addition.
-
Check the Tween: Ensure Tween-80 is added before the saline.[1][2][3][4] The surfactant must coat the drug molecules in the organic phase to protect them during the aqueous transition [3].[1][3][4]
Scenario 2: "The animal showed signs of hemolysis or injection site irritation."
Q: My mice are exhibiting tail vein necrosis or hematuria after injection. Is the drug toxic?
A: It is likely the vehicle , not the drug.[1][3][4] The standard protocol uses 10% DMSO and 5% Tween-80.[1][2][3][4]
-
DMSO > 5% can cause phlebitis (vein inflammation) and hemolysis upon IV injection.[1][2][3][4]
-
Tween-80 can trigger histamine release (pseudo-allergy) in canines and some rodent strains.[1][2][3][4]
The Fix (Protocol B - Cyclodextrin Strategy): Switch to a Sulfobutyl ether-β-cyclodextrin (Captisol®) or HP-β-CD formulation.[1][2][3][4]
-
Prepare a 30% (w/v) SBE-β-CD solution in sterile water.[1][2][3][4]
-
Dissolve this compound in a small volume of 0.1M Citric Acid (the basic amino groups on the triazine/piperazine will protonate, aiding dissolution).[1][2][3][4]
-
Mix the acidified drug with the Cyclodextrin solution.
-
Slowly adjust pH to 5.0–6.0 using NaOH.[1][3][4] The cyclodextrin will trap the drug as it attempts to precipitate at the higher pH.[1][3][4]
-
Result: A DMSO-free, isotonic solution suitable for chronic IV administration.[1][2][3][4]
Scenario 3: "I need a higher concentration (>10 mg/mL) for subcutaneous (SC) dosing."
Q: Can I just increase the concentration in the standard DMSO/PEG mix?
A: Likely not without precipitation.[1][2][3][4] The 2.5 mg/mL limit is thermodynamic.[1][3][4] Pushing beyond this in an aqueous mix creates a supersaturated solution that is physically unstable.[1][3][4]
The Fix (Oil Depot): For SC or IP administration where slow release is acceptable, switch to an oil-based vehicle.[1][2][3][4]
-
Formula: 10% DMSO (containing drug) + 90% Corn Oil (or Sesame Oil).[1][2][3][4]
-
Protocol: Dissolve this compound in DMSO at 10x target concentration. Add to the oil and vortex/sonicate.[1][3][4]
-
Note: This is not suitable for IV injection (risk of embolism) [3].[1][2][3][4]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct formulation based on your experimental constraints.
Figure 1: Decision tree for this compound formulation based on administration route and toxicity sensitivity.
Part 4: Scientific Rationale (Mechanism of Action)
Why does this compound have poor solubility?
this compound contains a 2-(difluoromethyl)-1H-benzimidazole fused to a triazine ring [1].[1][2][3][4] These flat, aromatic heterocycles encourage strong
Why the recommended excipients work:
-
DMSO/PEG300: These are organic co-solvents that lower the dielectric constant of the vehicle, making it more "oil-like" to accommodate the aromatic rings.[1][2][3][4]
-
Tween-80: A non-ionic surfactant that lowers surface tension and prevents the aggregation of hydrophobic drug clusters.[1][2][3][4]
-
Cyclodextrins (Protocol B): These are torus-shaped oligosaccharides with a hydrophobic cavity.[1][2][3][4] The difluoromethyl-benzimidazole moiety of this compound likely fits inside this cavity, while the hydroxyl groups on the outside of the cyclodextrin interact with water.[1][2][3][4] This "hides" the hydrophobic drug from the aqueous environment [4].[1][3][4]
References
-
Thompson, P. E., et al. (2016).[1][2][3][4][7] Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound).[1][2][3][4][5][7][8] European Journal of Medicinal Chemistry, 123, 565-578.[1][2][3][4]
-
MedKoo Biosciences. (n.d.).[1][2][3][4] this compound Product Data Sheet. MedKoo.
-
MedChemExpress. (2024).[1][2][3][4] this compound Solubility & Formulation Guide. MedChemExpress.
-
Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3][4]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805) - ChEMBL [ebi.ac.uk]
troubleshooting MIPS-9922 precipitation in saline
Topic: Troubleshooting Precipitation in Saline Vehicles Document ID: TS-MIPS-9922-SOL-V4 Last Updated: February 21, 2026[1]
Core Directive: The Physicochemical Challenge
MIPS-9922 is a potent, selective PI3Kβ inhibitor utilized primarily in anti-thrombotic research.[1][2][3] Like many kinase inhibitors containing morpholine and benzimidazole scaffolds, this compound exhibits high lipophilicity and poor intrinsic aqueous solubility.[1]
The Problem: Users frequently report immediate precipitation (cloudiness/turbidity) when diluting this compound DMSO stocks directly into 0.9% Normal Saline.
The Scientific Reality: this compound is chemically incompatible with pure saline at therapeutic concentrations (>1 mg/mL).[1] The precipitation is driven by two forces:[1][4]
-
Hydrophobic Effect: The compound lacks sufficient polar surface area to remain solvated in a high-dielectric medium (water) without surfactant assistance.[1]
-
Salting Out: The high ionic strength of 0.9% NaCl (
) compresses the electrical double layer around any transiently solvated molecules, forcing them to aggregate.[1]
Diagnostic Logic Flow
Before attempting to salvage a sample, use this decision tree to identify the specific failure mode.[1]
Figure 1: Diagnostic logic for identifying the root cause of this compound precipitation.
The "Gold Standard" Formulation Protocol
Do not attempt to dissolve this compound in pure saline.[1] You must use a Co-solvent/Surfactant System .[1] The validated protocol below creates a stable emulsion/solution up to 2.5 mg/mL .
The 10/40/5/45 System
Target Volume: 1000 µL (1 mL) Target Concentration: 2.5 mg/mL[1][2]
| Step | Reagent | Volume (µL) | Role | Critical Technical Note |
| 1 | This compound Stock (25 mg/mL in DMSO) | 100 µL | Solute Source | Ensure stock is fully thawed and clear before use.[1] |
| 2 | PEG-300 | 400 µL | Co-solvent | VORTEX IMMEDIATELY. Do not let the DMSO sit on top of the PEG.[1] This bridge solvent prevents crashing.[1] |
| 3 | Tween-80 | 50 µL | Surfactant | Viscous.[1] Cut the pipette tip to ensure accurate dispensing. Mix gently to avoid foaming. |
| 4 | 0.9% Saline | 450 µL | Aqueous Phase | Add dropwise while vortexing. Do not dump in all at once. |
Final Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[1]
Why This Works (The Science)
-
DMSO (10%): Solubilizes the crystalline solid.[1]
-
PEG-300 (40%): Acts as an intermediate polarity bridge.[1] It reduces the dielectric constant of the mixture, preventing the hydrophobic this compound molecules from aggregating when water is introduced.[1]
-
Tween-80 (5%): A non-ionic surfactant that forms micelles around this compound molecules, shielding them from the high ionic strength of the saline.[1]
Troubleshooting FAQs
Q1: My solution turned cloudy immediately upon adding Saline. Can I filter it?
Answer: NO. Filtering a cloudy solution removes the active drug (the precipitate), effectively dosing the vehicle only.[1]
-
The Fix: You must restart. The cloudiness indicates "Solvent Shock."[1] This happens when the water content rises too fast, causing the local solubility limit to drop below the drug concentration.[1]
-
Prevention: In your next attempt, ensure you have added the PEG-300 and Tween-80 before the saline, and add the saline dropwise while vortexing.[1]
Q2: Can I use PBS instead of Saline?
Answer: Proceed with Caution. Phosphate Buffered Saline (PBS) contains potassium and phosphate ions in addition to NaCl.[1]
-
Risk: If this compound is supplied as a specific salt form (e.g., HCl salt), the introduction of phosphate ions can lead to counter-ion exchange and the formation of less soluble phosphate salts.[1]
-
Recommendation: Stick to 0.9% Normal Saline or D5W (5% Dextrose in Water) if the protocol allows.[1] D5W is non-ionic and often supports hydrophobic compounds better than saline.[1]
Q3: I need a concentration higher than 2.5 mg/mL. What do I do?
Answer: Switch to Corn Oil. For high-dose animal studies requiring >2.5 mg/mL, aqueous/saline buffers are thermodynamically incapable of holding this compound in solution.[1]
-
Alternative Protocol: Dissolve DMSO stock (10%) directly into Corn Oil (90%) .[1] This avoids the aqueous solubility limit entirely.[1]
Q4: The solution is clear, but I see "schlieren" lines (swirls). Is this safe?
Answer: Yes, but mix more. Schlieren lines indicate density differences between the DMSO/PEG and the Saline.[1] It is not precipitation.
-
Action: Vortex for an additional 15–20 seconds. If the lines persist but no particles are visible under light, the solution is safe for administration.[1]
Comparative Solubility Data
| Vehicle System | Max Solubility | Stability (RT) | Observation |
| Pure Saline (0.9% NaCl) | < 0.1 mg/mL | Unstable | Immediate white precipitate.[1] |
| PBS (pH 7.4) | < 0.1 mg/mL | Unstable | Immediate white precipitate. |
| 10% DMSO / 90% Saline | ~ 0.5 mg/mL | < 1 Hour | Precipitates over time (Ostwald Ripening).[1] |
| 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ~4–6 Hours | Clear, stable solution. |
| 10% DMSO / 90% Corn Oil | > 5.0 mg/mL | > 24 Hours | Clear oil solution.[1] |
References
-
Yuan, Y., et al. (2017).[1] Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound).[1][2][3][5] European Journal of Medicinal Chemistry, 126, 510-525.[1] Retrieved from [Link]
-
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link][1]
-
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.[1] Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805) - ChEMBL [ebi.ac.uk]
MIPS-9922 Technical Support Center: Ensuring On-Target PI3Kβ Inhibition and Minimizing PI3Kδ Off-Target Effects
Welcome to the technical support center for MIPS-9922. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this compound, with a specific focus on ensuring its selectivity for PI3Kβ and minimizing potential off-target effects on PI3Kδ. Our goal is to equip you with the knowledge and tools to conduct robust and reproducible experiments, leading to clear and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) isoform, with a reported IC50 of 63 nM.[1] It has demonstrated anti-platelet and anti-thrombotic activities.[1][2]
Q2: How selective is this compound for PI3Kβ over PI3Kδ?
Published data indicates that this compound exhibits a greater than 30-fold higher potency for PI3Kβ compared to the PI3K delta (δ) isoform.[1] This selectivity is a critical feature of the compound, but like all kinase inhibitors, its absolute specificity can be influenced by experimental conditions.
Q3: Why is it important to consider off-target effects on PI3Kδ?
While this compound is highly selective for PI3Kβ, the PI3Kδ isoform plays a crucial and distinct role, particularly in immune cell function.[3] In experimental systems with high concentrations of this compound or in cell types that predominantly express PI3Kδ, even modest off-target inhibition could lead to confounding results. Therefore, it is essential to design experiments that can differentiate between on-target PI3Kβ effects and any potential off-target PI3Kδ activity.
Q4: What are the key differences in the roles of PI3Kβ and PI3Kδ?
PI3Kβ is ubiquitously expressed and has been shown to be involved in platelet aggregation and thrombosis.[4] In contrast, PI3Kδ is primarily expressed in leukocytes and plays a key role in immune cell signaling, including B-cell and T-cell activation and proliferation.[3][5][6] Understanding the differential expression and function of these isoforms in your experimental model is the first step in deconvoluting their specific roles.
Troubleshooting Guides
This section provides practical advice for addressing common issues encountered during experiments with this compound.
Issue 1: Higher than expected IC50 value for this compound in a biochemical assay.
-
Possible Cause: Suboptimal assay conditions. The apparent potency of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[7][8]
-
Solution:
-
Optimize ATP Concentration: For comparative purposes, it is recommended to perform kinase assays with an ATP concentration at or near the Michaelis constant (Km) of the kinase.[9] This will provide a more accurate measure of the inhibitor's intrinsic affinity.
-
Verify Reagent Quality: Ensure the purity and activity of the recombinant PI3Kβ enzyme and the substrate.
-
Check Buffer Components: The composition of the reaction buffer, including pH and ionic strength, can influence enzyme activity and inhibitor binding.
-
Issue 2: Inconsistent results between biochemical and cell-based assays.
-
Possible Cause 1: Poor cell permeability of this compound.
-
Solution: While this compound has been shown to be active in cellular and in vivo models, its permeability can vary between cell types.[1][2] If you suspect poor permeability, consider using a cell line known to be responsive to other PI3K inhibitors or performing a time-course experiment to allow for sufficient compound uptake.
-
Possible Cause 2: High intracellular ATP concentration. Cellular ATP levels are typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays.[7] This can lead to a rightward shift in the IC50 value in cellular assays.
-
Solution: This is an expected phenomenon. It is important to determine the cellular IC50 under your specific experimental conditions and use this value to guide your working concentrations.
-
Possible Cause 3: The cellular phenotype is not solely dependent on PI3Kβ.
-
Solution: The observed phenotype may be the result of signaling through multiple PI3K isoforms or other compensatory pathways.[10] Employing orthogonal approaches, such as genetic knockdown of PI3Kβ, can help to validate that the effect of this compound is on-target.
Issue 3: Difficulty in distinguishing between PI3Kβ and PI3Kδ inhibition in cellular assays.
-
Possible Cause: The chosen cell line expresses both PI3Kβ and PI3Kδ, and the downstream readout is common to both isoforms (e.g., Akt phosphorylation).
-
Solution:
-
Cell Line Selection: Whenever possible, use cell lines with well-characterized PI3K isoform expression. For example, compare the effects of this compound in a cell line that primarily relies on PI3Kβ (e.g., certain cancer cell lines with PTEN loss) with a cell line that is highly dependent on PI3Kδ (e.g., B-cell lymphoma lines).[5][6]
-
Isoform-Specific Readouts: Investigate downstream signaling events that are more specific to each isoform. While Akt is a common downstream effector, the kinetics and magnitude of its phosphorylation may differ depending on the upstream PI3K isoform.
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to specifically knock down PIK3CB (the gene encoding the p110β catalytic subunit) or PIK3CD (the gene encoding the p110δ catalytic subunit).[11] If the phenotype observed with this compound is rescued or mimicked by the knockdown of PIK3CB but not PIK3CD, this provides strong evidence for on-target activity.
-
Experimental Protocols & Workflows
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a general approach to confirm the selectivity of this compound against PI3Kβ and PI3Kδ.
Objective: To determine the IC50 values of this compound for PI3Kβ and PI3Kδ in a biochemical assay.
Materials:
-
Recombinant human PI3Kβ and PI3Kδ enzymes
-
Kinase substrate (e.g., PIP2)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, TR-FRET)[12]
-
This compound
-
Kinase reaction buffer
-
96- or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In each well of the assay plate, add the kinase reaction buffer, the respective PI3K isoform (PI3Kβ or PI3Kδ), and the substrate.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for each isoform).
-
Incubate for the desired reaction time at a controlled temperature.
-
Stop the reaction and detect the signal according to the chosen assay format.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | PI3Kβ | PI3Kδ |
| Enzyme Concentration | Titrate to determine the optimal concentration for a linear reaction rate. | Titrate to determine the optimal concentration for a linear reaction rate. |
| Substrate Concentration | Use a concentration at or near the Km for PIP2. | Use a concentration at or near the Km for PIP2. |
| ATP Concentration | Use a concentration at or near the Km for ATP. | Use a concentration at or near the Km for ATP. |
| This compound Concentration Range | e.g., 1 nM - 10 µM | e.g., 10 nM - 100 µM |
Data Interpretation: A significantly lower IC50 value for PI3Kβ compared to PI3Kδ will confirm the selectivity of this compound. A selectivity of >30-fold is expected.[1]
Workflow for Deconvoluting On- and Off-Target Effects
Caption: Workflow for validating the on-target effects of this compound.
Protocol 2: Cellular Assay to Confirm PI3Kβ Target Engagement
This protocol uses Western blotting to measure the phosphorylation of Akt, a key downstream effector of PI3K, in a cellular context.
Objective: To determine the cellular IC50 of this compound for the inhibition of PI3Kβ-mediated Akt phosphorylation.
Materials:
-
A suitable cell line (e.g., a PTEN-null cancer cell line where PI3Kβ signaling is often upregulated).
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-Akt antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total Akt antibody to control for protein loading.
-
Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.
-
Determine the cellular IC50 by fitting the data to a dose-response curve.
Data Interpretation: A dose-dependent decrease in Akt phosphorylation will indicate inhibition of the PI3K pathway. To attribute this to PI3Kβ, this experiment should be performed in parallel with the genetic validation methods described in Issue 3 of the Troubleshooting Guide.
Signaling Pathway
Caption: Simplified PI3K signaling pathway highlighting the roles of PI3Kβ and PI3Kδ.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Li, T., Zhang, Z., Li, X., & Wang, S. (2021). PI3K isoforms PI3Kβ and PI3Kδ play different roles in KIT mutation-mediated cell transformation. Zhonghua yi xue za zhi, 101(2), 118-124. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Royal Society of Chemistry. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 206-231). [Link]
-
Knippschild, U., Krüger, M., Richter, J., & Wünsch, D. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4898. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
-
Selvita. Target Deconvolution and Mechanism of Action. [Link]
-
Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]
-
Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]
-
Lannutti, B. J., Meadows, S. A., Herman, S. E., Kashishian, A., Steiner, B., Johnson, A. J., ... & Ulrich, R. G. (2015). Abstract 4973: A novel cellular class I phosphoinositide-3-kinase (PI3K) isoform-specific occupancy assay demonstrates a direct correlation between PI3K isoform activity and phospho-AKT levels. Cancer Research, 75(15_Supplement), 4973-4973. [Link]
-
Jiang, Y., Wang, C., & Liu, Y. (2020). A Review of Phosphocreatine 3 Kinase δ Subtype (PI3Kδ) and Its Inhibitors in Malignancy. BioMed research international, 2020. [Link]
-
Link, W. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Phenotypic Drug Discovery (pp. 119-142). Royal Society of Chemistry. [Link]
-
Perry, M. W., Abdulai, R., Mogemark, M., Petersen, J., Thomas, M. J., Valastro, B., ... & Thompson, P. E. (2016). Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). European journal of medicinal chemistry, 122, 339-351. [Link]
-
bioRxiv. (2026, January 23). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. [Link]
-
Vanhaesebroeck, B., Guillermet-Guibert, J., Graupera, M., & Bilanges, B. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature reviews Molecular cell biology, 11(5), 329-341. [Link]
-
Cravatt, B. F., & Bogyo, M. (2001). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Current opinion in chemical biology, 5(6), 682-688. [Link]
-
Skanland, S. S., Fauskanger, M., Tjønnfjord, G. E., & Munthe, E. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Blood cancer journal, 11(1), 1-10. [Link]
-
ResearchGate. Inhibition of the PI3K isoform p110α with isoform-specific inhibitor PIK75 induces apoptosis. [Link]
-
Oxford Global. (2022, November 28). Accelerating Target Deconvolution for Therapeutic Antibody Candidates. [Link]
-
Toulouse Cancer Research Center. The cell signalling enzymes PI3Kalpha and PI3Kβ play major roles in the body. [Link]
-
ResearchGate. Why does my inhibitor not work in an in vitro kinase assay? [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Lannutti, B. J. (2014). Putative Roles for PI3K α and δ Isoforms in Refractory Mantle Cell Lymphoma. Acta haematologica, 131(4), 218-219. [Link]
-
Al-Ali, H., & El-Khamisy, S. F. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Molecular Biosciences, 10, 1323326. [Link]
-
Schwartz, S., Ersahin, T., & Hsieh, A. C. (2018). Combined Inhibition of PI3Kβ and mTOR Inhibits Growth of PTEN-null Tumors. Molecular cancer therapeutics, 17(11), 2325-2336. [Link]
-
Siempelkamp, B. D., Kaserer, T., Gasser, C., Kofler, M., & Liedl, K. R. (2024). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Biochemical Journal, 481(23), 1787-1802. [Link]
-
Schlaepfer, D. D., & Mitra, S. K. (2012). Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice. Blood, 120(13), 2576-2577. [Link]
-
ResearchGate. Inhibitor selectivity profiling. Inhibitors were screened against a... [Link]
-
Thompson, P. E., & Schoenwaelder, S. M. (2016). Structural determinants of isoform selectivity in PI3K inhibitors. Future medicinal chemistry, 8(11), 1269-1289. [Link]
-
Dong, S., Zhang, S., Wang, J., Liu, Y., Zhang, C., & Wang, X. (2016). Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies. Oncotarget, 7(33), 53267. [Link]
-
ChEMBL. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805). [Link]
-
bioRxiv. (2025, January 21). Minimization of gene editing off-target effects by tissue restriction of expression. [Link]
-
MDPI. (2023, December 16). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. [Link]
-
Crown Bioscience. (2025, July 28). Off-target toxicity in antibody-drug conjugates. [Link]
-
AB Science. (2011, October 30). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. [Link]
-
Anastasia, S., & O'Reilly, T. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to cells, 18(2), 103-115. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Phosphocreatine 3 Kinase δ Subtype (PI3Kδ) and Its Inhibitors in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PI3K isoforms PI3Kβ and PI3Kδ play different roles in KIT mutation-mediated cell transformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. selvita.com [selvita.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
resolving MIPS-9922 variability in aggregation assays
The following technical guide addresses the variability often observed when using MIPS-9922 (a selective PI3K
This content is structured as a Tier 3 Technical Support resource, designed for immediate application in the lab.
Topic: Resolving Variability in this compound Platelet Aggregation Assays
Compound Class: Selective PI3K
The Core Challenge: Why is my data variable?
Diagnosis: this compound is a highly lipophilic small molecule. The "variability" users report in Light Transmission Aggregometry (LTA) or washed platelet assays is rarely due to the biological mechanism of the drug itself. Instead, it is frequently a physicochemical artifact caused by:
-
Micro-precipitation: The compound crashes out of the aqueous Tyrode’s buffer upon addition, creating turbidity that mimics "non-aggregated" platelets or causes baseline drift.
-
Solvent Shock: High DMSO concentrations (>0.5%) required to solubilize this compound can desensitize platelets, masking the specific PI3K
inhibition.
The Solution: You must transition from standard DMSO "spike-ins" to a co-solvent formulation system validated for this specific chemotype.
Troubleshooting Decision Tree (Interactive Triage)
Before altering your biology, verify your chemistry. Use this logic flow to identify the source of error.
Figure 1: Diagnostic logic for isolating sources of noise in this compound assays.
Validated Protocols & Methodologies
Protocol A: The "10/40/5" Formulation Strategy
Standard DMSO stocks often fail for this compound in saline buffers. Use this formulation to ensure the compound remains in solution during the assay. This is adapted from solubility data specific to the MIPS series [1, 2].
Reagents Required:
-
This compound Powder
-
DMSO (Anhydrous, Fresh)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80[1]
-
Saline (0.9% NaCl) or Tyrode's Buffer
Step-by-Step Formulation:
-
Dissolve: Prepare a high-concentration stock (e.g., 25 mg/mL) in 100% DMSO . Sonicate if necessary until clear.[1]
-
Co-solvent Mix: In a separate tube, prepare the vehicle mixture without saline first.
-
Dilution: Finally, add 45% warm Saline/Tyrode's buffer dropwise while vortexing.
Why this works: The PEG300 acts as a dispersant, preventing the hydrophobic this compound molecules from aggregating into colloids when they hit the aqueous buffer.
Data Comparison: Standard vs. Optimized
| Parameter | Standard DMSO Spike | Optimized (PEG/Tween) | Impact on Assay |
| Max Solubility | ~50 | >4 mM (Stable) | Prevents false "flatline" traces. |
| Baseline Noise | High (Micro-precipitates) | Low (Clear solution) | Improves Signal-to-Noise ratio. |
| IC | Variable (30–200 nM) | Consistent (~63 nM) | Restores potency to literature values [2]. |
Scientific Mechanism: PI3K in Platelets[2][3][4]
To interpret your data correctly, you must understand where this compound acts. Unlike P2Y12 inhibitors (e.g., clopidogrel), this compound targets the intracellular amplification signal downstream of the receptor.
Key Insight: this compound is most effective in shear-stress conditions or Gi-coupled pathways (like ADP). It will have less effect on strong Thrombin stimulation, which is driven by Gq/G12/13. Do not use Thrombin as your primary agonist for validation; use ADP.
Figure 2: this compound mechanism of action. Note that it blocks the sustained activation of integrins required for stable clot formation.
Frequently Asked Questions (FAQ)
Q1: My drug control (vehicle only) is inhibiting aggregation. Is the Tween-80 toxic to platelets?
-
Answer: Tween-80 can be lytic if the concentration is too high. In the "Protocol A" described above, the final concentration in the cuvette (after adding the drug mix to the platelet suspension) should be <0.05% . If you are adding the drug stock 1:1000, the Tween load is negligible. If you add it 1:10, you will lyse the platelets.
-
Rule: Always perform a "Vehicle Only" control with the exact same PEG/Tween % as your highest drug dose.
-
Q2: Can I use this compound to block Thrombin-induced aggregation?
-
Answer: You will see high variability here. Thrombin activates PAR1/PAR4 receptors, which signal strongly through Gq (Calcium mobilization). PI3K
plays a minor role in this pathway compared to the ADP (Gi) pathway. This compound is a selective PI3K inhibitor ; it will not fully abolish thrombin-induced aggregation, leading to "partial" responses that look like variability [3]. Use ADP (10 M) or Collagen for cleaner IC curves.
Q3: The literature says IC
-
Answer: This is a classic sign of protein binding . This compound is lipophilic and binds to albumin.
-
Check: Are you using PRP (Platelet Rich Plasma) or Washed Platelets?
-
Insight: In PRP, the drug binds to plasma proteins, shifting the IC
to the right (higher). The 63 nM value is typically derived from washed platelet assays or kinase activity assays where protein binding is minimized [2]. If using PRP, expect a 5-10x shift in potency.
-
References
-
MedChemExpress. this compound Product Information & Solubility Protocols. Retrieved from
-
Stuyton, S. R., et al. (2016).
inhibitor (this compound).[2] European Journal of Medicinal Chemistry, 122, 339-351.[3][4] Retrieved from -
Monash University.
inhibitor.[2] Retrieved from
Sources
Technical Support Center: Optimizing In Vivo Bioavailability of MIPS-9922
Executive Summary
MIPS-9922 is a potent, selective PI3Kβ inhibitor (IC50 = 63 nM) utilized primarily for investigating anti-thrombotic mechanisms without prolonged bleeding risks. Like many kinase inhibitors containing morpholine-triazine scaffolds, this compound presents significant physicochemical challenges—specifically high molecular weight (563.61 g/mol ) and lipophilicity—which often result in dissolution-limited absorption and low oral bioavailability (
This guide addresses the specific bottlenecks preventing adequate systemic exposure in rodent models. It moves beyond standard protocols to provide "rescue formulations" and diagnostic workflows to distinguish between solubility-limited and metabolism-limited bioavailability.
Part 1: Formulation Troubleshooting (Solubility & Dissolution)
Q1: My this compound suspension precipitates immediately upon dilution in saline. How do I achieve a stable solution for IV or IP dosing?
Diagnosis: this compound is a hydrophobic weak base. Simple aqueous buffers (PBS, Saline) are insufficient for solubilization at doses required for efficacy (>2.5 mg/kg). Precipitation leads to erratic absorption and potential emboli in IV models.
The "Gold Standard" Co-Solvent Protocol: For acute studies (IV/IP/PO), we recommend the following validated co-solvent system which targets a concentration of 2.5 mg/mL .
| Component | Percentage (v/v) | Function | Order of Addition (CRITICAL) |
| DMSO | 10% | Primary Solubilizer | Step 1: Dissolve dry powder completely in DMSO. |
| PEG300 | 40% | Co-solvent | Step 2: Add slowly to DMSO solution while vortexing. |
| Tween-80 | 5% | Surfactant | Step 3: Add to the mixture; vortex until clear. |
| Saline | 45% | Diluent | Step 4: Add last. If cloudiness occurs, sonicate warm (37°C). |
-
Warning: Do not use this formulation for chronic dosing (>7 days) due to the toxicity of high-concentration Tween-80 and DMSO in mice.
Q2: I need to dose chronically (14+ days) via oral gavage. The co-solvent system is causing weight loss in my mice. What is the alternative?
Solution: For chronic studies, you must switch from a co-solvent solution to a lipid-based suspension or solution. This minimizes vehicle-related gastrointestinal toxicity.
-
Recommended Vehicle: 10% DMSO + 90% Corn Oil.
-
Preparation: Dissolve this compound in DMSO first, then slowly add Corn Oil with continuous stirring.
-
Note: Absorption will be slower (
delayed) compared to the co-solvent system, but the Area Under the Curve (AUC) is often more consistent due to the "food effect" mimicry of the oil.
Part 2: Pharmacokinetic (PK) Optimization
Q3: I observed <5% bioavailability after oral dosing, even with the co-solvent formulation. Is this a permeability or metabolism issue?
Scientific Rationale:
Low
Diagnostic Workflow: Perform a Cassette PK Study with a specific inhibitor to isolate the cause.
-
Arm A (Control): this compound (PO) alone.
-
Arm B (Metabolism Check): this compound (PO) + 50 mg/kg 1-Aminobenzotriazole (ABT).
-
ABT is a pan-CYP inhibitor. If AUC increases >5-fold, your issue is First-Pass Metabolism .
-
-
Arm C (Efflux Check): this compound (PO) + Elacridar (P-gp/BCRP inhibitor).
-
If AUC increases significantly, your compound is being pumped back into the gut lumen.
-
Q4: Can I increase the dose to 50 mg/kg to force exposure?
Advisory: No. Increasing the dose of a Class II (low solubility) compound often crashes bioavailability due to the "Solubility Ceiling."
-
The Risk: At 50 mg/kg, the compound may precipitate in the stomach/intestine, passing through unabsorbed.
-
The Fix: Instead of increasing dose, increase frequency (BID vs QD) or improve the formulation (e.g., use amorphous solid dispersion or cyclodextrins like Captisol®).
Part 3: Visualizing the Optimization Strategy
Workflow 1: Formulation Decision Matrix
This logic gate helps you select the correct vehicle based on your study duration and route.
Figure 1: Decision matrix for selecting the optimal this compound vehicle based on administration route and study duration.
Workflow 2: Bioavailability Investigation Logic
Use this flowchart to interpret PK failure and select the corrective action.
Figure 2: Diagnostic workflow to isolate the root cause of low bioavailability (Solubility vs. Metabolism vs. Permeability).
Part 4: Quantitative Reference Data
Table 1: Recommended Formulation Parameters for this compound
| Parameter | Co-Solvent System | Lipid System | Cyclodextrin System |
| Max Concentration | ~2.5 - 3.0 mg/mL | ~5.0 mg/mL | ~1.5 mg/mL |
| Stability (RT) | 4 Hours | 24 Hours | >48 Hours |
| Tolerability | Low (Acute only) | High (Chronic OK) | High (Renal caution) |
| Best Use Case | IV Bolus / Single PO | Daily PO Gavage | IV Infusion |
References
-
Thompson, P. E., et al. (2016).[1] "Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound)."[1][2][3][4] European Journal of Medicinal Chemistry, 125, 463-472.
-
MedChemExpress. "this compound Product Information & Solubility Protocol." MedChemExpress Technical Data Sheet.
- Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Academic Press.
-
Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.
Sources
- 1. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805) - ChEMBL [ebi.ac.uk]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
MIPS-9922 cytotoxicity troubleshooting in cell culture
Cytotoxicity Troubleshooting & Optimization Guide
Status: Active Compound Class: Selective PI3Kβ Inhibitor Primary Application: Anti-thrombotic research; PTEN-deficient oncology models Technical Lead: Senior Application Scientist, Cell Biology Division
Executive Summary & Compound Profile
MIPS-9922 is a potent, selective inhibitor of Phosphoinositide 3-kinase beta (PI3Kβ) with an IC50 of ~63 nM.[1] Unlike pan-PI3K inhibitors, it exhibits >30-fold selectivity over the delta (δ) isoform.[1] In cell culture, it is primarily used to study platelet activation (integrin
Critical Warning: this compound is highly hydrophobic and sensitive to moisture in DMSO. The #1 cause of failed cytotoxicity data with this compound is micro-precipitation due to "wet" DMSO, leading to inconsistent dosing.
| Parameter | Specification |
| Molecular Weight | 465.55 g/mol |
| Target | PI3Kβ (IC50: 63 nM) |
| Solubility | DMSO: 100 mg/mL (requires ultrasonication) |
| Selectivity | >30-fold vs PI3Kδ; >100-fold vs PI3K |
| Storage | -80°C (6 months); Protect from light |
Troubleshooting Guide: Cytotoxicity Anomalies
This section addresses specific deviations observed during cell viability assays (e.g., CellTiter-Glo®, MTT, Crystal Violet).
Scenario A: "I observe high cytotoxicity in control/healthy cells at low concentrations."
Diagnosis: Likely Vehicle Toxicity or Off-Target Precipitation Effects .
-
Root Cause 1: DMSO Accumulation.
-
Mechanism:[1][2] this compound requires high DMSO concentrations for stock stability. If the final assay concentration of DMSO exceeds 0.5% (v/v), the solvent itself may induce membrane permeabilization or apoptosis, masking the drug's effect.
-
Solution: Ensure final DMSO concentration is <0.1% for sensitive lines (primary cells) and <0.5% for robust lines. Always include a "Vehicle Only" control matched exactly to the highest drug concentration's solvent volume.
-
-
Root Cause 2: Compound Aggregation.
-
Mechanism:[1][2] In aqueous media, hydrophobic compounds like this compound can form colloidal aggregates. These aggregates sequester proteins and physically disrupt cell membranes, causing "false" cytotoxicity that is non-receptor mediated.
-
Solution: Inspect wells under 20x microscopy before adding viability reagents. If you see crystalline debris or "oily" drops, the compound has crashed out.
-
Scenario B: "I see no cytotoxicity/growth inhibition in my target cancer cells (e.g., PTEN-null)."
Diagnosis: Compound Degradation or Pathway Redundancy .
-
Root Cause 1: Hygroscopic DMSO Failure (Most Common).
-
Mechanism:[1][2] this compound solubility drops drastically if the DMSO stock absorbs atmospheric water. This leads to actual dosage being significantly lower than calculated.
-
Solution:Protocol Mandatory: Use only newly opened or nitrogen-purged anhydrous DMSO for stock preparation. Sonicate for 60 seconds. Do not store aliquots at -20°C for >1 month.
-
-
Root Cause 2: Isoform Compensation.
-
Mechanism:[1][2] In some PTEN-deficient lines, inhibition of PI3Kβ leads to a compensatory upregulation of PI3K
. -
Solution: Verify target dependency. Perform a Western Blot for p-Akt (Ser473) 1 hour post-treatment. If p-Akt is not suppressed, the cell line may not be driving survival solely through PI3Kβ.
-
Validated Experimental Protocols
Protocol 3.1: "Gold Standard" Solubilization
Rationale: To prevent micro-precipitation which causes high variability in IC50 data.
-
Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested, Water <0.005%).
-
Dissolution: Add DMSO to this compound powder to achieve a 10 mM master stock.
-
Agitation: Vortex for 30 seconds, then ultrasonicate in a water bath at room temperature for 60 seconds. Visual check: Solution must be perfectly clear.
-
Aliquot: Immediately dispense into single-use light-protective tubes (amber). Store at -80°C.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 into pre-warmed media (rapid addition while vortexing media) to prevent shock precipitation.
Protocol 3.2: ATP-Based Cytotoxicity Assay (Recommended)
Rationale: Kinase inhibitors often cause cytostasis (growth arrest) rather than immediate necrosis. Metabolic assays (ATP) are more sensitive to this than dye-exclusion methods.
-
Seeding: Seed cells (e.g., MDA-MB-468) at 3,000 cells/well in 96-well white-walled plates. Allow attachment (24h).
-
Treatment: Prepare this compound serial dilutions (e.g., 10
M to 1 nM).-
Control A: Media Only (Background).
-
Control B: Cells + DMSO (0.1%).
-
Control C: Positive Control (e.g., Staurosporine).
-
-
Incubation: Incubate for 72 hours (Standard for kinase inhibitors to allow multiple cell cycles).
-
Readout: Add CellTiter-Glo® (or equivalent) reagent (1:1 ratio). Shake for 2 mins (lyse cells). Incubate 10 mins (stabilize signal). Read Luminescence.
-
Analysis: Normalize to DMSO control. Fit data to a 4-parameter logistic curve.
Mechanism & Workflow Visualization
Figure 1: PI3Kβ Signaling & this compound Intervention
Caption: this compound selectively blocks PI3Kβ, preventing PIP3 generation and subsequent Akt/Integrin activation. In PTEN-null cells, this blockade is critical as the "brake" (PTEN) is missing.
Figure 2: Troubleshooting Decision Matrix
Caption: Logical workflow for diagnosing unexpected results in this compound assays.
Frequently Asked Questions (FAQs)
Q: Can I use this compound to study PI3K
Q: My stock solution turned cloudy after freezing. Is it ruined? A: Not necessarily, but it requires care. DMSO freezes at ~18°C. Upon thawing, the compound may have crystallized. You must re-sonicate the solution at 37°C until absolutely clear before use. If it remains cloudy after 5 minutes of sonication, the DMSO has likely absorbed too much moisture; discard and prepare fresh stock.
Q: What is the relevant concentration range for IC50 determination?
A: For PI3Kβ-dependent cell lines (e.g., MDA-MB-468), a range of 1 nM to 10
References
-
Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). Source: European Journal of Medicinal Chemistry (2016).[3] Context: Primary paper describing the synthesis, IC50 (63 nM), and mechanism of this compound. Link:[3]
-
This compound Product Data & Handling. Source: MedChemExpress (MCE). Context: Specific solubility data (DMSO requirements) and storage protocols. Link:
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Source: Oncotarget (2017).[4] Context: Methodological grounding for distinguishing cytostasis (kinase inhibition) from cytotoxicity. Link:
-
DMSO Solubility Assessment for Fragment-Based Screening. Source: Molecules (2021).[5] Context: Technical background on DMSO hygroscopicity and its impact on compound precipitation in biological assays. Link:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays | Oncotarget [oncotarget.com]
- 5. mdpi.com [mdpi.com]
Core Directive: The Shear-Dependent Efficacy of MIPS-9922
Executive Summary:
MIPS-9922 is a highly selective inhibitor of Phosphoinositide 3-kinase
The Challenge:
Researchers often fail to observe the expected antithrombotic effects of this compound because they test it under static or low-shear conditions (venous flow,
Operational Goal: This guide provides the logic for adjusting this compound concentrations relative to the shear rate applied in your microfluidic or cone-and-plate assays.
Troubleshooting & FAQs: Field-Proven Solutions
Q1: I am running a flow chamber assay at 1,500 . The IC50 is reported as 63 nM, but I see no effect at 100 nM. Why?
A: The IC50 of 63 nM is derived from biochemical kinase assays or washed platelet suspensions. In a whole blood flow chamber , you must account for:
-
Plasma Protein Binding: this compound is a lipophilic small molecule and will bind to albumin, reducing the free fraction available to platelets.
-
Competitive Signaling: At 1,500
, the mechanical drive on GPIb is strong. Recommendation: For whole blood perfusion assays, the effective working concentration is typically 10-fold to 100-fold higher than the biochemical IC50.
-
Start Point: Screen at 1
M . -
Titration: If inhibition is partial, increase to 5
M or 10 M . Most PI3K -dependent thrombus instability is observed clearly between 2–10 M in whole blood.
Q2: My this compound precipitates when added to the perfusion buffer. How do I fix this?
A: this compound is hydrophobic. Direct addition of high-concentration DMSO stock to an aqueous buffer (like Tyrode’s or PBS) can cause "crashing out." Protocol Adjustment:
-
Create an intermediate dilution in saline or PBS only if the concentration is low.
-
Best Practice: Spike the stock solution directly into the blood/plasma matrix during the pre-incubation step, not the running buffer. The plasma proteins (albumin) act as a carrier, maintaining solubility.
-
Solvent Limit: Ensure final DMSO concentration is
to avoid solvent-induced platelet lysis or artifactual membrane permeabilization.
Q3: At ultra-high shear ( ), the thrombi form transiently and then embolize. Is this a drug failure?
A: No, this is the signature mechanism of action for this compound.
PI3K
-
Observation: If you see "rolling" platelets or thrombi that form and immediately wash away, the drug is working.
-
Metric: Do not measure "initial coverage area." Measure "thrombus volume over time" or "stability index" (fluorescence intensity at
min vs min).
Optimized Experimental Protocol
Workflow: Whole Blood Microfluidic Perfusion (e.g., BioFlux/Ibidi) Target: Assessment of Shear-Dependent Thrombus Stability
| Step | Action | Technical Note |
| 1. Stock Prep | Dissolve this compound in 100% DMSO to 10 mM . | Store aliquots at -80°C. Avoid freeze-thaw cycles. |
| 2. Blood Collection | Collect blood into citrate or PPACK. | Do not use Heparin if assessing PI3K pathways, as it can interfere with certain integrin ligands. |
| 3. Labeling | Add Calcein-AM or DiOC6 (1 | Fluorescently labels platelets for imaging. |
| 4. Drug Incubation | Split blood into aliquots. • Control: Vehicle (DMSO)• Low Dose: 1 | Incubate for 15–30 minutes at 37°C before loading into the channel. |
| 5. Perfusion | Perfuse over Collagen Type I coated channels. | Shear Rates: • Venous: 200 |
| 6. Analysis | Record video for 5–10 minutes. | Focus on embolization events (clot rupture) rather than just surface coverage. |
Mechanistic Visualization (Signaling Pathway)
The following diagram illustrates why this compound efficacy is linked to shear stress. The PI3K
Caption: this compound blocks the PI3K
Data Reference: Concentration vs. Shear Efficacy
Use this table to select your starting concentration based on the physiological zone you are modeling.
| Flow Condition | Shear Rate ( | Primary Driver | Recommended this compound Conc. | Expected Outcome |
| Venous | 100 – 500 | Coagulation Cascade | Not Recommended | Minimal effect; PI3K |
| Arterial | 1,000 – 2,000 | GPIb / P2Y12 | 1 – 5 | Reduced thrombus height; increased instability. |
| Stenotic | 3,000 – 10,000 | vWF / GPIb (Mechano) | 5 – 10 | Complete destabilization ; formation of loose aggregates that wash away. |
References
-
Discovery and antipl
inhibitor (this compound). European Journal of Medicinal Chemistry, 2016.[3][4] Source: -
This compound | PI3K
Inhibitor Product Information. MedChemExpress. Source: -
Emerging Targets and Innovative Approaches in Thrombosis Therapy. Aging and Disease, 2021. (Discusses this compound in electrolytic injury models). Source:
Sources
Validation & Comparative
Comparative Selectivity Guide: MIPS-9922 vs. AZD6482
Executive Summary
In the landscape of phosphoinositide 3-kinase (PI3K) inhibition, AZD6482 has long served as the benchmark for PI3K
-
AZD6482 is a highly potent (IC
~10 nM) inhibitor with a carboxylic acid moiety that drives affinity.[1] Its limitation lies in a moderate selectivity margin against the PI3K isoform (~8–20 fold), which complicates the dissection of platelet vs. immune signaling. -
This compound utilizes a distinct amino-triazine scaffold derived from ZSTK474.[1] It achieves superior isoform selectivity by exploiting a specific interaction with Asp862 , a non-conserved residue unique to the PI3K
binding pocket.[2] This mechanism provides a wider safety margin against PI3K and PI3K .
Verdict: Use AZD6482 for maximum potency in biochemical screens. Use This compound for functional cellular assays where excluding PI3K
Molecular Profiles & Mechanism[1]
AZD6482: The Potency Benchmark
-
Chemical Class: Pyridopyrimidine derivative (Benzoic acid functionalized).[1]
-
Mechanism: ATP-competitive inhibitor.[1] The carboxylic acid group forms a salt bridge with the conserved catalytic lysine (Lys802 in PI3K
, equivalent in ), driving high affinity. -
Key Feature: Active (R)-enantiomer is significantly more potent than the (S)-enantiomer.[1]
This compound: The Structural Specialist[1]
-
Chemical Class: Amino-substituted Triazine (Morpholine-modified).[1]
-
Mechanism: ATP-competitive inhibitor designed via structure-based drug design (SBDD) to target the "specificity pocket."[1]
-
Key Feature: Selectivity is driven by a hydrogen bond interaction with Asp862 .[1] In other class I isoforms, this residue is substituted (e.g., Asn in PI3K
), which prevents this specific stabilizing interaction, resulting in "structural exclusion" of off-targets.
Comparative Selectivity Analysis
The following data aggregates biochemical IC
Table 1: Biochemical Potency & Selectivity Profile[3][4]
| Target Isoform | AZD6482 IC | This compound IC | Selectivity Implications |
| PI3K | 0.7 – 10 | 63 | AZD6482 is ~6x more potent enzymatically.[1] |
| PI3K | ~80 | > 2,000 | This compound offers >30-fold selectivity ; AZD6482 offers ~8-fold.[1] |
| PI3K | ~870 | > 10,000 | This compound minimizes risk of insulin resistance.[1] |
| PI3K | ~1,090 | > 10,000 | Both compounds effectively spare PI3K |
Note: IC
values are assay-dependent. The ratios (fold-selectivity) are more reliable indicators than absolute numbers.[1]
Visualizing the Signaling Context
The diagram below illustrates the critical need for PI3K
Figure 1: Signaling pathways highlighting the differential impact of AZD6482 and this compound on physiological outcomes.[1] Note the "Weak Inhibition" risk for AZD6482 on the PI3K
Experimental Validation Protocols
To validate the performance of these inhibitors in your own lab, use the following standardized protocols. These are designed to be self-validating systems.[1]
Protocol A: Washed Platelet Aggregation Assay (Functional Selectivity)
Purpose: To assess PI3K
-
Blood Collection: Collect human blood into acid-citrate-dextrose (ACD) anticoagulant (1:6 v/v).[1]
-
Isolation: Centrifuge at 200
g for 20 min to obtain Platelet Rich Plasma (PRP). Add apyrase (0.02 U/mL) and prostaglandin E1 (1 M) to prevent activation.[1] -
Washing: Centrifuge PRP at 800
g for 10 min. Resuspend pellet in Tyrode’s buffer (pH 7.4). -
Inhibitor Incubation:
-
Activation: Stimulate with ADP (10
M) .[1]-
Note: ADP-induced aggregation in washed platelets is heavily PI3K
-dependent.[1]
-
-
Measurement: Monitor light transmission using an aggregometer for 6 minutes.
-
Data Analysis: Calculate % inhibition of maximum aggregation.
-
Expected Result: AZD6482 should show IC
~0.1 M. This compound should show IC ~0.5–1.0 M.[1]
-
Protocol B: Differential Isoform HTRF Assay (Biochemical Selectivity)
Purpose: To quantify the selectivity window against PI3K
-
Reagents: Recombinant PI3K
and PI3K (Millipore), PIP2:PS lipid substrate, ATP, HTRF detection kit (Cisbio). -
Reaction Setup:
-
Prepare 384-well low-volume plates.
-
Add 5
L of inhibitor (serial dilution). -
Add 2.5
L enzyme (optimized to linear range, typically 0.5 nM). -
Incubate 10 mins.
-
-
Initiation: Add 2.5
L substrate mix (10 M ATP + 10 M PIP2).[1] -
Reaction: Incubate 60 mins at Room Temp.
-
Detection: Add 10
L detection buffer (EDTA + Biotin-PIP3 + Europium-labeled antibody).[1] -
Read: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.
-
Validation:
References
-
Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) Source: European Journal of Medicinal Chemistry (2016) Significance:[1][2][3][4] Primary paper describing the synthesis, Asp862 binding mode, and pharmacological characterization of this compound.
-
Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 Source: Journal of Thrombosis and Haemostasis (2012) Significance: Defines the clinical and pharmacological profile of AZD6482, establishing it as the standard reference.
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: Journal of Medicinal Chemistry (Review) Significance: Provides structural insights into the "specificity pocket" and the role of non-conserved residues like Asp862 in inhibitor design.
-
AZD6482 Product Data & Selectivity Profile Source: MedChemExpress / SelleckChem Significance:[1] Source for widely accepted commercial IC50 values and handling protocols.
Sources
- 1. Azd-6482 | C22H24N4O4 | CID 44137675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Antithrombotic Agents in Ischemic Cardiovascular Disease: Progress in the Search for the Optimal Treatment | MDPI [mdpi.com]
A Comparative Benchmarking Guide to MIPS-9922: A Novel Anti-Thrombotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Shifting Landscape of Anti-Thrombotic Therapy
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events such as myocardial infarction and stroke.[1] Anti-thrombotic therapies are broadly categorized into antiplatelet agents, which inhibit platelet activation and aggregation, and anticoagulants, which target the coagulation cascade. While effective, current therapies are associated with a significant risk of bleeding complications. This has driven the search for novel agents with an improved efficacy-to-safety ratio.
MIPS-9922 is a potent and selective inhibitor of PI3Kβ, a key enzyme in a signaling pathway that mediates platelet activation.[2][3] By targeting this pathway, this compound represents a promising new approach to anti-thrombotic therapy. This guide will benchmark this compound's anti-thrombotic activity against three widely used drugs that each represent a different class of anti-thrombotic mechanism:
-
Aspirin: An irreversible cyclooxygenase-1 (COX-1) inhibitor that blocks the production of thromboxane A2.
-
Clopidogrel: An irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.
-
Apixaban: A direct, reversible inhibitor of Factor Xa (FXa) in the coagulation cascade.
Mechanisms of Action: A Tale of Four Pathways
A clear understanding of the distinct molecular targets and signaling pathways of these agents is crucial for interpreting their pharmacological effects.
This compound: Targeting the PI3Kβ Signaling Pathway
This compound is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[2] In platelets, PI3Kβ is a critical downstream signaling molecule for various activating receptors, including the P2Y12 receptor. Inhibition of PI3Kβ by this compound blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that leads to the activation of the integrin αIIbβ3, the final common step in platelet aggregation.[2] This targeted inhibition of a central signaling node is hypothesized to provide potent anti-platelet effects.
Figure 1: Mechanism of Action of this compound.
Aspirin: Irreversible Inhibition of COX-1
Aspirin exerts its anti-platelet effect by irreversibly acetylating a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme. This blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. As platelets lack a nucleus, they cannot synthesize new COX-1, and the effect of aspirin lasts for the lifespan of the platelet (7-10 days).
Figure 2: Mechanism of Action of Aspirin.
Clopidogrel: Irreversible P2Y12 Receptor Antagonist
Clopidogrel is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface, preventing ADP from binding and initiating downstream signaling that leads to platelet activation and aggregation.[4][5]
Figure 3: Mechanism of Action of Clopidogrel.
Apixaban: Direct Factor Xa Inhibition
Apixaban is a direct oral anticoagulant that reversibly inhibits both free and clot-bound Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. By inhibiting FXa, apixaban effectively reduces thrombin generation and subsequent fibrin clot formation.
Figure 4: Mechanism of Action of Apixaban.
In Vitro Benchmarking: Platelet Aggregation and Coagulation Assays
Platelet Aggregation Assays
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function in vitro.[6] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Comparative IC50 Values for ADP-Induced Platelet Aggregation:
| Compound | Target | IC50 (ADP-induced) | Source |
| This compound | PI3Kβ | 63 nM | [2] |
| Clopidogrel (Active Metabolite) | P2Y12 Receptor | 1.8 µM | [4] |
| Aspirin | COX-1 | Not directly comparable (irreversible inhibitor) | [7] |
| Apixaban | Factor Xa | Not applicable (no direct effect on platelet aggregation) |
Note on Aspirin: As an irreversible inhibitor, the efficacy of aspirin is typically measured by the extent of inhibition of arachidonic acid-induced aggregation at a given concentration, rather than a reversible IC50 value. Studies have shown that aspirin can significantly inhibit platelet aggregation induced by arachidonic acid.[8]
Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These assays are used to assess the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.
| Compound | Effect on PT | Effect on aPTT | Rationale |
| This compound | No significant effect (expected) | No significant effect (expected) | As an antiplatelet agent, it does not directly target the coagulation cascade. |
| Aspirin | No significant effect | No significant effect | Primarily affects platelet function, not the coagulation cascade. |
| Clopidogrel | No significant effect | No significant effect | Primarily affects platelet function, not the coagulation cascade. |
| Apixaban | Prolonged | Prolonged | Directly inhibits Factor Xa, a key component of the common pathway.[7][9] |
In Vivo Benchmarking: Thrombosis and Bleeding Models
Animal models of thrombosis are crucial for evaluating the in vivo efficacy and safety of anti-thrombotic agents.[10]
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
This widely used model involves the application of ferric chloride to the carotid artery, which induces oxidative injury to the endothelium and subsequent thrombus formation.
Comparative Efficacy and Safety in the Ferric Chloride-Induced Thrombosis Model:
| Treatment | Thrombus Weight (mg) | Occlusion Time (min) | Bleeding Time (min) | Source |
| Control (FeCl3 only) | 7.18 | ~5 | ~2 | [11] |
| Aspirin | Modest reduction | Modest prolongation | Minor prolongation | [11] |
| Clopidogrel | 4.18 | Significant prolongation | Moderate prolongation | [11] |
| Apixaban | 2.53 - 3.97 | Significant prolongation | Significant prolongation | [11] |
Note on this compound: A direct comparison of this compound in the ferric chloride-induced rat model is not available in the public domain. However, in an electrolytic injury-induced thrombosis model in mice, this compound was shown to prevent arterial thrombus formation without significantly prolonging bleeding time.[12][13] This suggests a potentially favorable safety profile compared to agents that significantly increase bleeding time. The difference in animal models (rat vs. mouse) and injury method (chemical vs. electrolytic) should be considered when making cross-study comparisons.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed step-by-step methodologies for key experiments are provided below.
Protocol: Light Transmission Aggregometry (LTA)
Figure 5: Light Transmission Aggregometry Workflow.
Detailed Steps:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation from the venipuncture.[13]
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[6]
-
PPP Preparation: Further centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.[14]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-warm the PRP samples to 37°C. Add varying concentrations of the test compound (this compound, aspirin, clopidogrel active metabolite) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., ADP, arachidonic acid, collagen) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).
Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model
Figure 6: Ferric Chloride-Induced Thrombosis Model Workflow.
Detailed Steps:
-
Anesthesia and Surgery: Anesthetize the animal (e.g., Sprague-Dawley rat) and surgically expose the common carotid artery.[15][16]
-
Drug Administration: Administer the test compound (this compound, aspirin, clopidogrel, apixaban) or vehicle control via the appropriate route (e.g., intravenous, oral gavage) at a predetermined time before thrombosis induction.
-
Thrombosis Induction: Place a filter paper saturated with a standardized concentration of ferric chloride solution (e.g., 35-50%) on the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes).[15][17]
-
Blood Flow Monitoring: Position a Doppler flow probe distal to the site of injury to continuously monitor blood flow.
-
Data Collection: Record the time from the application of ferric chloride until complete cessation of blood flow (time to occlusion). After a set period, excise the thrombosed arterial segment and weigh the thrombus.
Protocol: Tail Bleeding Time Assay
Figure 7: Tail Bleeding Time Assay Workflow.
Detailed Steps:
-
Anesthesia and Drug Administration: Anesthetize the animal (e.g., mouse) and administer the test compound or vehicle control.[18]
-
Tail Transection: After a specified time, transect a small distal portion of the tail (e.g., 3-5 mm) with a sharp scalpel.[18]
-
Bleeding Monitoring: Immediately immerse the tail in pre-warmed saline (37°C) and start a stopwatch.[19]
-
Time Measurement: Record the time until bleeding completely stops for a continuous period (e.g., 30 seconds). If bleeding does not cease within a predetermined cutoff time (e.g., 15-20 minutes), the experiment is terminated, and the bleeding time is recorded as the cutoff time.[18][19]
Discussion and Future Directions
This comparative guide provides a comprehensive overview of the anti-thrombotic profile of this compound in relation to established agents.
Key Findings:
-
Mechanism: this compound offers a novel mechanism of action by selectively targeting PI3Kβ, a central node in platelet activation signaling.
-
In Vitro Potency: this compound demonstrates high potency in inhibiting ADP-induced platelet aggregation, with an IC50 in the nanomolar range, which is significantly lower than that of the active metabolite of clopidogrel.
-
In Vivo Efficacy and Safety: While direct comparative in vivo data is limited, preliminary studies suggest that this compound has a potent anti-thrombotic effect with a potentially wider therapeutic window (less bleeding) compared to agents like apixaban.
-
Coagulation Profile: As an antiplatelet agent, this compound is not expected to significantly affect standard coagulation parameters like PT and aPTT, a key differentiator from anticoagulants like apixaban.
Future Research:
-
Direct head-to-head in vivo studies of this compound against aspirin, clopidogrel, and apixaban in standardized thrombosis and bleeding models are warranted to definitively establish its comparative efficacy and safety profile.
-
Further investigation into the effects of this compound on other platelet agonists and in models of both arterial and venous thrombosis will provide a more complete understanding of its therapeutic potential.
-
Clinical trials are necessary to translate these promising preclinical findings into human applications and to evaluate the clinical utility of this compound in the prevention and treatment of thrombotic diseases.
References
-
Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., ... & Herbert, J. M. (2002). Identification and biological activity of the active metabolite of clopidogrel. Drug metabolism and disposition, 30(11), 1288-1295. [Link]
-
Helgason, H., et al. (2014). Effects of the oral, direct factor Xa inhibitor apixaban on routine coagulation assays and anti-FXa assays. Journal of Thrombosis and Haemostasis, 12(9), 1494-1502. [Link]
-
Lai, L. W., et al. (2018). Tail bleeding assay. Bio-protocol, 8(20), e3027. [Link]
-
Li, W., et al. (2013). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World journal of experimental medicine, 3(1), 1. [Link]
-
Weber, A. A., Hohlfeld, T., & Schrör, K. (1998). Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. British journal of pharmacology, 125(7), 1591–1595. [Link]
-
Lin, X., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS omega, 7(10), 8435-8443. [Link]
-
Schoenwaelder, S. M., et al. (2016). Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). European journal of medicinal chemistry, 122, 339-351. [Link]
-
Bye, A., Lewis, Y., & O'Grady, J. (1977). Effect of a single oral dose of aspirin on the platelet aggregation response to arachidonic acid. British journal of clinical pharmacology, 4(5), 620P–621P. [Link]
-
Gachet, C. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences, 103(29), 11077-11082. [Link]
-
Wang, X., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ResearchGate. [Link]
-
Sié, P., et al. (1985). High concentrations of arachidonic acid induce platelet aggregation and serotonin release independent of prostaglandin endoperoxides and thromboxane A2. FEBS letters, 188(1), 19-22. [Link]
-
NCL. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute. [Link]
-
Broos, K., et al. (2007). Murine Models of Vascular Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(7), 1437-1448. [Link]
-
National Cancer Institute. (2020). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI Bookshelf. [Link]
-
Frattani, F. S., et al. (2015). New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. Journal of thrombosis and haemostasis, 13(5), 873-876. [Link]
-
Gurbel, P. A., et al. (2016). Light Transmission Aggregometry. Thoracic Key. [Link]
-
Mousa, S. A. (2010). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Methods in molecular biology (Clifton, N.J.), 663, 29-41. [Link]
-
Wang, Y., et al. (2025). The impact of clopidogrel combined with aspirin or aspirin alone on prognosis and adverse events in patients undergoing coronary artery bypass grafting in the first month after surgery. Annals of Translational Medicine, 13(12), 456. [Link]
-
Practical-Haemostasis.com. (2026). Platelet Function Testing: Light Transmission Aggregometry. [Link]
-
Medscape. (n.d.). Pharmacodynamic Properties of Antiplatelet Agents. [Link]
-
Neves, L. A. A., et al. (n.d.). Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. CorDynamics. [Link]
-
Kim, J. H., et al. (2011). Optimization of Ferric Chloride Induced Carotid Artery Thrombosis Model in a Rat: Effect of Ginkgo biloba Extracts. The Korean Journal of Clinical Laboratory Science, 43(4), 163-169. [Link]
-
ResearchGate. (n.d.). Arachidonic acid (AA)-induced platelet aggregation. [Link]
-
ResearchGate. (n.d.). IC 50 values of antiplatelet aggregation effects of CPs induced by (A) ADP and (B) thrombin. [Link]
-
ResearchGate. (n.d.). The Acetylsalicylic acid (aspirin ® ) and its mechanism. [Link]
-
ResearchGate. (n.d.). The effect of target compounds on platelet aggregation in vitro. [Link]
-
Arif, H. H., et al. (2026). Comparative Efficacy of Apixaban, Dabigatran, Clopidogrel, and Aspirin Against Ferric-Chloride-Induced Thrombosis in the Carotid Arteries of Rats. ResearchGate. [Link]
-
Lee, Y. H., et al. (2025). Comparative Effectiveness of Clopidogrel Versus Aspirin for Primary Prevention in High-Risk Patients with Type 2 Diabetes: A Nationwide Propensity Score–Matched Cohort Study. Medicina, 61(10), 1730. [Link]
-
Australian Prescriber. (2018). Combining anticoagulation and antiplatelet drugs in coronary artery disease. [Link]
-
International Journal of Advanced Research. (2024). Observational Study To Compare The Outcomes Of Apixaban Plus Aspirin Versus Dual Antiplatelet Therapy After Revascularization In Chronic Limb Threatening Ischemia Patients. [Link]
-
Medical Conferences. (2025). Apixaban vs aspirin: more bleedings overall but fewer at critical sites. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The electrolytic inferior vena cava model (EIM) to study thrombogenesis and thrombus resolution with continuous blood flow in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. droracle.ai [droracle.ai]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effects of the oral, direct factor Xa inhibitor apixaban on routine coagulation assays and anti-FXa assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the Reactivity of Aspirin and Clopidogrel and Its Influencing Factors in Patients with Coronary Heart Disease at High Altitude - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 11. The bleeding time in normal subjects is mainly determined by platelet von Willebrand factor and is independent from blood group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciensano.be [sciensano.be]
- 13. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative efficacy and safety of anticoagulant, combination, and antiplatelet therapies in patients with intracardiac thrombus: a real-world retrospective study [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variability of prothrombin time and activated partial thromboplastin time in the diagnosis of increased surgical bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Novel Potent Compounds like MIPS-9922
As scientists on the frontier of drug discovery, we routinely handle novel chemical entities where the full toxicological profile is not yet understood. MIPS-9922, a compound of emerging interest, falls into this category. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative, safety-first approach is not just recommended—it is imperative. This guide provides a procedural framework for selecting and using Personal Protective Equipment (PPE) when handling this compound or any potent, uncharacterized compound, ensuring the safety of all laboratory personnel.
Our philosophy is grounded in the Hierarchy of Controls , an occupational safety principle that prioritizes risk-elimination strategies. While PPE is our focus here, it is the last line of defense. The preceding layers—Elimination (removing the hazard, not possible here), Substitution (using a less hazardous agent), Engineering Controls (fume hoods, ventilated enclosures), and Administrative Controls (training, restricted access)—are foundational to a safe laboratory environment.
The Core Principle: Risk Assessment for an Unknown Agent
When specific hazard data for a compound like this compound is unavailable, we must operate under the assumption that it is a potent compound with potential for high toxicity. This precautionary principle dictates our PPE selection. The primary routes of exposure we must guard against are:
-
Inhalation: Airborne powders or aerosols.
-
Dermal Absorption: Direct skin contact with solids or solutions.
-
Ocular Exposure: Splashes or contact with airborne particles.
-
Ingestion: Transfer from contaminated hands or surfaces.
Our PPE strategy is therefore designed to create a comprehensive barrier against these exposure routes.
Selecting Your Armor: A Multi-Layered PPE Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task being performed. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid this compound (Weighing, aliquoting) | Disposable, solid-front lab coat with knit cuffs; disposable sleeves. | Double-gloving: inner nitrile glove, outer nitrile or latex glove. Change outer glove frequently. | ANSI Z87.1-rated safety glasses with side shields and a full-face shield. | NIOSH-approved N95 or higher-rated respirator. |
| Handling this compound in Solution (Diluting, transferring) | Disposable, fluid-resistant lab coat with knit cuffs. | Double-gloving with chemically resistant nitrile gloves. Consult glove manufacturer's compatibility chart for the specific solvent. | ANSI Z87.1-rated safety glasses with side shields. Goggles required for splash-prone procedures. | Not typically required if performed within a certified chemical fume hood. |
Causality in Glove Selection: Why Double-Gloving?
Double-gloving is a critical practice when handling potent compounds. The outer glove provides the primary barrier. Should it be breached or contaminated, the inner glove allows the user to safely remove the compromised outer glove without losing protection. This method significantly reduces the risk of dermal exposure during manipulations and when doffing PPE. Always inspect gloves for tears or defects before use and change the outer pair immediately following any overt contamination or at regular intervals (e.g., every 30-60 minutes).
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to self-contamination.
Experimental Workflow: Safe Handling of Solid this compound
The following diagram illustrates the workflow for safely weighing solid this compound, a task with a high potential for generating airborne particulates. This entire procedure must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
Caption: Workflow for handling solid potent compounds.
Disposal Plan: A Self-Validating System
To prevent cross-contamination and ensure regulatory compliance, a strict disposal plan is essential.
-
Solid Waste: All disposable items contaminated with this compound (gloves, weigh paper, absorbent liners, lab coats) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvent used for decontamination should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Needles or other sharps used to transfer solutions of this compound must be disposed of in a designated sharps container for hazardous chemical waste.
The following decision tree outlines the logic for segregating waste generated during this compound handling.
Caption: Decision tree for this compound waste segregation.
By adhering to these rigorous PPE and disposal protocols, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing unforeseen exposures and contamination events. Your diligence is the cornerstone of a culture of safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
